1-(3-Phenoxypropyl)piperidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100873-41-4 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(3-phenoxypropyl)piperidin-4-one |
InChI |
InChI=1S/C14H19NO2/c16-13-7-10-15(11-8-13)9-4-12-17-14-5-2-1-3-6-14/h1-3,5-6H,4,7-12H2 |
InChI Key |
WLACLDJOIJWNRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Phenoxypropyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Phenoxypropyl)piperidin-4-one is a heterocyclic organic compound belonging to the piperidin-4-one family. While specific research on this exact molecule is not extensively available in public literature, its structural motifs—the piperidin-4-one core and the 3-phenoxypropyl side chain—are present in numerous biologically active molecules. This guide provides a comprehensive overview of its likely chemical properties, a proposed synthetic route, and potential biological activities based on the analysis of structurally related compounds. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar molecules for potential therapeutic applications.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₂ | Calculated |
| Molecular Weight | 233.31 g/mol | Calculated |
| XLogP3 | 2.1 | Estimated |
| Hydrogen Bond Donor Count | 0 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 5 | Calculated |
| Exact Mass | 233.14158 g/mol | Calculated |
| Topological Polar Surface Area | 38.8 Ų | Calculated |
Synthesis
A plausible and efficient method for the synthesis of this compound involves the N-alkylation of piperidin-4-one with a suitable 3-phenoxypropyl halide.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Piperidin-4-one hydrochloride
-
1-Bromo-3-phenoxypropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a solution of piperidin-4-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt.
-
Add 1-bromo-3-phenoxypropane (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Potential Biological Activities and Signaling Pathways
The piperidin-4-one scaffold is a well-established pharmacophore found in drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Furthermore, analogs containing the 3-phenoxypropyl piperidine moiety have been investigated as agonists for the ORL1 (NOP) receptor, which is involved in pain modulation.[2] Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have also been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[3][4]
Based on this, this compound could potentially exhibit activity as an ORL1 receptor agonist or an NLRP3 inflammasome inhibitor.
Hypothetical Signaling Pathway: ORL1 Receptor Agonism
References
- 1. nbinno.com [nbinno.com]
- 2. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]
- 3. N-(1-(3-phenoxypropyl)-4-piperidinyl)propionanilide | C23H30N2O2 | CID 76313348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Phenoxypropyl)piperidin-4-one: Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Phenoxypropyl)piperidin-4-one is a heterocyclic organic compound featuring a piperidin-4-one core N-substituted with a 3-phenoxypropyl group. This molecule belongs to the broader class of phenoxypropyl piperidines, a chemical scaffold that has garnered significant interest in medicinal chemistry due to its interaction with various biological targets. While specific data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its structure, predicted properties, likely synthetic routes, and potential biological significance based on the activities of closely related analogues. The piperidin-4-one moiety is a versatile intermediate in the synthesis of a wide range of biologically active compounds, including analgesics and central nervous system (CNS) agents.[1][2][3]
Chemical Structure and Properties
The chemical structure of this compound consists of a central piperidine ring with a ketone group at the 4-position. The nitrogen atom of the piperidine ring is attached to a propyl chain, which is in turn linked to a phenoxy group.
Molecular Formula: C₁₄H₁₉NO₂
Table 1: Predicted Physicochemical Properties of this compound and Properties of a Related Analogue
| Property | This compound (Predicted) | 1-(3-phenylpropyl)piperidin-4-one[4] |
| Molecular Weight | 233.31 g/mol | 217.31 g/mol |
| Melting Point | Data not available | 149-153 °C |
| Boiling Point | Data not available | Data not available |
| LogP (Octanol-Water Partition Coefficient) | Data not available | Data not available |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | 20.31 Ų |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 3 | 2 |
| Rotatable Bonds | 5 | 4 |
Synthesis and Experimental Protocols
The synthesis of N-substituted piperidin-4-ones is well-established in the chemical literature.[5][6][7][8][9][10] A common and versatile method involves the N-alkylation of piperidin-4-one or its hydrochloride salt.
Proposed Synthetic Route: N-Alkylation of 4-Piperidone
A likely synthetic pathway to this compound involves the reaction of 4-piperidone hydrochloride with 1-bromo-3-phenoxypropane in the presence of a base.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general procedure adapted from standard N-alkylation methods for piperidones and should be optimized for this specific reaction.
Materials:
-
4-Piperidone hydrochloride
-
1-Bromo-3-phenoxypropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 1-bromo-3-phenoxypropane (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization:
The purified product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the ketone carbonyl.
-
Melting Point Analysis: To assess purity.
Biological Activity and Signaling Pathways
While direct biological studies on this compound are not widely published, the broader class of 3-phenoxypropyl piperidine analogues has been identified as novel agonists for the Opioid Receptor-Like 1 (ORL1) receptor, also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[11][12][13] These analogues have shown potential as analgesic and sedative agents in preclinical studies.[12]
The ORL1 (NOP) Receptor Signaling Pathway
The ORL1 receptor is a G protein-coupled receptor (GPCR) that shares structural homology with classical opioid receptors.[14][15] Upon activation by an agonist, the ORL1 receptor initiates a cascade of intracellular signaling events.
Key Signaling Events:
-
G Protein Coupling: The ORL1 receptor primarily couples to Gαi/o proteins.[12][16]
-
Inhibition of Adenylyl Cyclase: Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[17]
-
Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can directly modulate ion channels. This typically involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.[18] Both of these actions contribute to a decrease in neuronal excitability.
-
MAPK Pathway Activation: The ORL1 receptor has also been shown to activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which can influence gene expression and other cellular processes.[19]
Figure 2: Simplified ORL1 (NOP) receptor signaling pathway.
Conclusion
This compound is a molecule of interest due to its structural relationship to known biologically active compounds. While specific experimental data on this compound is sparse, this guide provides a framework for its synthesis and potential biological activity based on established chemical principles and studies of its analogues. The likely activity of this compound as an ORL1 receptor agonist suggests its potential as a lead structure for the development of novel analgesics or other CNS-targeted therapeutics. Further research is warranted to synthesize and characterize this compound and to evaluate its pharmacological profile. This would involve detailed in vitro binding and functional assays, followed by in vivo studies to confirm its biological effects.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]
- 4. chembk.com [chembk.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis method for N-substituted-4-piperidone - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms | Semantic Scholar [semanticscholar.org]
- 12. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 13. chemrevlett.com [chemrevlett.com]
- 14. scispace.com [scispace.com]
- 15. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Identity of CAS 100873-41-4: A Case of Mistaken Identity
Initial investigations into the chemical substance designated by CAS number 100873-41-4 have yielded no definitive identification within publicly available chemical databases and scientific literature. This suggests a potential inaccuracy in the provided CAS number or that the substance is not widely documented.
Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the compound purportedly identified by CAS 100873-41-4 are advised to verify the identifier. Extensive searches have failed to retrieve any associated chemical name, molecular structure, or experimental data. The CAS (Chemical Abstracts Service) registry is a comprehensive database of chemical substances, and the absence of this specific number indicates that it may be an erroneous entry or belong to a proprietary compound not disclosed in the public domain.
Without a confirmed chemical identity, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or visualizations of signaling pathways. The core requirements of data presentation in structured tables and the creation of detailed diagrams are contingent upon the availability of accurate and verifiable scientific information.
Recommendations for Researchers:
It is strongly recommended to:
-
Verify the CAS Number: Double-check the source of the CAS number for any typographical errors.
-
Alternative Identifiers: If available, search for the compound using other identifiers such as a chemical name, IUPAC name, SMILES notation, or an internal company compound code.
-
Consult the Original Source: If the CAS number was obtained from a publication or patent, a thorough review of the original document may provide clarification or alternative information.
Until a valid CAS number or another verifiable identifier for the intended substance is procured, the development of a comprehensive technical guide remains unfeasible. We encourage researchers to confirm the identity of the compound of interest to enable a thorough and accurate scientific investigation.
The 1-(3-Phenoxypropyl)piperidin-4-one Scaffold: A Versatile Pharmacophore with Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-(3-phenoxypropyl)piperidin-4-one core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational template for the development of a wide array of biologically active agents. While the specific biological profile of the parent compound, this compound, is not extensively documented in publicly available literature, numerous analogues and derivatives built upon this framework have demonstrated significant and varied pharmacological effects. This technical guide provides a comprehensive overview of the known biological activities associated with this scaffold, focusing on key therapeutic areas where its derivatives have shown promise, including opioid receptor modulation, inflammation, infectious diseases, and oncology.
This document summarizes the quantitative data for representative analogues, details the experimental protocols used to ascertain their activity, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Biological Activities
The biological activity of derivatives of the this compound scaffold is highly dependent on the specific substitutions made to the piperidine ring and the phenoxypropyl moiety. The following tables summarize key quantitative data for representative analogues across different therapeutic targets.
Opioid Receptor-Like 1 (ORL-1) Agonism
Analogues of this compound have been identified as potent agonists of the Opioid Receptor-Like 1 (ORL-1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor. These compounds have potential applications in pain management and the treatment of anxiety.
| Compound ID/Reference | Structure | Assay Type | Cell Line | Parameter | Value |
| Analogue 1 | 8-Acenaphthen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Radioligand Binding | HEK293 | Ki (nM) | 0.8 |
| Analogue 2 | 8-(5-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Radioligand Binding | HEK293 | Ki (nM) | 1.2 |
| Ro 64-6198 | (1S,3aS)-8-(2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | cAMP Accumulation | CHO | EC50 (nM) | 25.6 |
NLRP3 Inflammasome Inhibition
Derivatives of this scaffold have been shown to inhibit the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.
| Compound ID/Reference | Structure | Assay Type | Cell Line | Parameter | Value (µM) |
| BOT-4-one Derivative | Benzoxathiole derivative | IL-1β Release | Mouse BMDM | IC50 | 0.54 - 1.28 |
| INF39 Analogue | Acrylate derivative with piperidinyl-benzimidazolone | IL-1β Release | Human THP-1 | IC50 | 10 |
| Chalcone Derivative F14 | (E)-1,3-Diphenyl-2-propen-1-one derivative | IL-1β Release | Mouse BMDM | IC50 | 0.74 |
| IL-1β Release | Human THP-1 | IC50 | 0.88 |
Antimicrobial and Antifungal Activity
Various piperidin-4-one derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[1]
| Compound Class | Organism | Parameter | Value (µg/mL) |
| Piperidin-4-one derivatives | Staphylococcus aureus | MIC | >100 |
| Bacillus subtilis | MIC | >100 | |
| Escherichia coli | MIC | >100 | |
| Pseudomonas aeruginosa | MIC | >100 | |
| Thiosemicarbazone derivatives | Aspergillus niger | MIC | 100 |
| Candida albicans | MIC | 100 |
Anticancer Activity
The piperidin-4-one scaffold is also a feature in compounds designed as potential anticancer agents.[2]
| Compound Class | Cell Line | Parameter | Value (µM) |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, NKTL | - | Activity Reported |
| Spirooxindolopyrrolidine-embedded piperidinone | FaDu (hypopharyngeal tumor) | - | Cytotoxicity and apoptosis induction reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in the evaluation of this compound analogues.
ORL-1 Receptor Agonist Activity: cAMP Accumulation Assay[3][4]
This assay determines the ability of a compound to act as an agonist at the Gαi-coupled ORL-1 receptor by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human ORL-1 receptor are cultured in appropriate media and seeded into 96-well plates.
-
Assay Buffer Preparation: A Krebs-Ringer/HEPES buffered solution (124 mM NaCl, 5 mM KCl, 1.25 mM MgSO₄, 1.5 mM CaCl₂, 1.25 mM KH₂PO₄, 25 mM HEPES, pH 7.4) is prepared.
-
Compound Preparation: Test compounds are serially diluted to the desired concentrations in the assay buffer.
-
Assay Procedure:
-
Cells are washed and incubated in the assay buffer containing a phosphodiesterase (PDE) inhibitor such as 100 µM rolipram or IBMX for a short period to prevent cAMP degradation.
-
Cells are then treated with the test compound at various concentrations in the presence of a fixed concentration of forskolin (e.g., 1 µM) to stimulate adenylyl cyclase.
-
The incubation is carried out for 15 minutes at 37°C.
-
-
cAMP Measurement:
-
The reaction is stopped by the addition of ice-cold ethanol or cell lysis buffer.
-
Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis: The concentration-response curves are plotted, and the EC₅₀ values are calculated using non-linear regression analysis.
NLRP3 Inflammasome Inhibition Assay: IL-1β and LDH Release[5][6]
This protocol assesses the ability of a compound to inhibit NLRP3 inflammasome activation in macrophages by measuring the release of the pro-inflammatory cytokine IL-1β and lactate dehydrogenase (LDH) as an indicator of pyroptotic cell death.
-
Cell Culture and Differentiation: Human THP-1 monocytic cells are seeded in 96-well plates and differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Alternatively, immortalized bone marrow-derived macrophages (iBMDMs) can be used.[3]
-
Priming (Signal 1): The differentiated macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.[3][4]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound for a specified time (e.g., 30-60 minutes).
-
Activation (Signal 2): The NLRP3 inflammasome is activated by adding a second stimulus, such as 5 mM adenosine triphosphate (ATP) for 30-60 minutes or 10 µM nigericin for 45 minutes.[4][5]
-
Sample Collection: The cell culture supernatants are collected for analysis.
-
IL-1β Measurement: The concentration of secreted IL-1β in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
LDH Measurement (Cytotoxicity): The amount of LDH released into the supernatants is measured using a commercially available LDH cytotoxicity assay kit. A positive control for maximum LDH release is generated by lysing untreated cells.
-
Data Analysis: The percentage inhibition of IL-1β release and LDH release is calculated relative to the vehicle-treated control. IC₅₀ values are determined from the dose-response curves.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[1]
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow associated with the biological activities of this compound analogues.
Signaling Pathways
Caption: ORL-1 Receptor Signaling Pathway.
Caption: NLRP3 Inflammasome Activation and Inhibition.
Experimental Workflow
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
The Architectural Nuances of Phenoxypropyl Piperidine Analogues: A Technical Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The phenoxypropyl piperidine scaffold represents a versatile and highly significant pharmacophore in modern medicinal chemistry. Analogues derived from this core structure have demonstrated a remarkable ability to modulate a diverse array of critical biological targets, leading to their investigation for a wide range of therapeutic applications, including neuropsychiatric disorders, pain management, and oncology. This in-depth technical guide elucidates the mechanism of action of phenoxypropyl piperidine analogues, focusing on their interactions with key receptor systems. It provides a comprehensive overview of their quantitative pharmacological data, detailed experimental protocols for their evaluation, and visual representations of the associated signaling pathways.
Core Pharmacological Profile
Phenoxypropyl piperidine analogues exhibit a promiscuous yet often highly potent and selective pharmacology, primarily targeting G-protein coupled receptors (GPCRs) and the Sigma receptor family. The principal targets identified for this class of compounds include:
-
Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: These intracellular chaperones are key modulators of cellular signaling and stress responses. Phenoxyalkylpiperidines have been developed as high-affinity ligands for both σ1 and σ2 receptors, with some exhibiting significant selectivity.
-
Dopamine D4 Receptor (D4R): As a member of the D2-like family of dopamine receptors, D4R is implicated in the pathophysiology of various neuropsychiatric conditions. Certain phenoxymethylpiperidine derivatives have emerged as potent D4R antagonists.
-
Opioid Receptor-Like 1 (ORL1) / Nociceptin Receptor (NOP): This receptor is involved in pain modulation and other central nervous system functions. Phenoxypropyl piperidine analogues have been identified as agonists at this receptor.
-
Serotonin 5-HT2C Receptor: This receptor plays a role in appetite, mood, and cognition. Phenylpiperidine carboxamide derivatives act as positive allosteric modulators (PAMs) of the 5-HT2C receptor.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) of representative phenoxypropyl piperidine analogues at their primary molecular targets. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent and selective ligands.
Table 1: Binding Affinities of Phenoxyalkylpiperidine Analogues at Sigma-1 and Sigma-2 Receptors
| Compound | Linker | R Group | σ1 Ki (nM) | σ2 Ki (nM) |
| 1a | O(CH2)2 | 4-Cl | 0.86 | 239 |
| 1b | O(CH2)2 | 4-OCH3 | 0.89 | 170 |
| 4a | O(CH2)3 | 4-Cl | 4.43 | 17.2 |
| 5a | O(CH2)2 | 4-Cl, 2,6-diMe-Pip | 59.4 | 809 |
| 6a | O(CH2)2 | 4-Cl, 2,2,6,6-tetraMe-Pip | >5000 | >5000 |
Data compiled from multiple sources.[1]
Table 2: Binding Affinities of Phenoxymethylpiperidine Analogues at the Dopamine D4 Receptor
| Compound | R Group on Phenoxy Ring | D4 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |
| 9g | 4-F | 118 | - | - |
| 9j | 4-CN | 1.7 | - | - |
| 9k | 3,4-diF | 2.7 | - | - |
| 9l | 4-F, 3-Me | 6.5 | - | - |
| 14a | 3-F, 4-CN | 0.3 | >2000 | >2000 |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate pharmacological characterization of novel compounds. The following sections provide methodologies for key in vitro assays used to determine the mechanism of action of phenoxypropyl piperidine analogues.
Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors
Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 and sigma-2 receptors.
Materials:
-
Membrane Preparation: Guinea pig liver membranes for σ1 receptor binding and rat liver membranes for σ2 receptor binding.
-
Radioligand for σ1: [³H]-(+)-pentazocine.
-
Radioligand for σ2: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).
-
Non-specific Binding Control for σ1: Haloperidol (10 µM).
-
Masking Agent for σ2 Assay: (+)-Pentazocine (300 nM) to saturate σ1 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen liver tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 30,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Competitive Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
For σ2 assays, add (+)-pentazocine to a final concentration of 300 nM.
-
Radioligand ([³H]-(+)-pentazocine for σ1 or [³H]-DTG for σ2) at a concentration near its Kd value.
-
Membrane preparation (typically 100-200 µg of protein per well).
-
-
For determination of non-specific binding, a separate set of wells should contain the radioligand, membranes, and a high concentration of an unlabeled competing ligand (e.g., 10 µM haloperidol) instead of the test compound.
-
Total binding wells contain only the radioligand and membranes.
-
-
Incubation: Incubate the plates at 37°C for 150 minutes for σ1 assays or at 25°C for 120 minutes for σ2 assays.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades initiated by the interaction of phenoxypropyl piperidine analogues with their respective receptors, as well as a typical experimental workflow for their characterization.
Caption: Sigma-1 receptor signaling upon agonist binding.
References
An In-depth Technical Guide on 1-(3-Phenoxypropyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 1-(3-phenoxypropyl)piperidin-4-one and its analogues, focusing on its synthesis, biological activity as an opioid receptor-like 1 (ORL1) receptor agonist, and the associated experimental methodologies.
Introduction
The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds with therapeutic potential in areas such as oncology, virology, and neurology. The focus of this review, this compound, and its derivatives have emerged as significant ligands for the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor. The ORL1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including pain modulation, anxiety, and learning and memory. This document consolidates the available scientific literature to provide a detailed overview of the chemical synthesis, biological evaluation, and signaling pathways associated with this class of compounds.
Chemical Synthesis
The synthesis of this compound and its analogues generally involves the N-alkylation of a piperidin-4-one precursor with a suitable phenoxypropyl halide. A representative synthetic route, based on the synthesis of analogous structures, is outlined below.[1]
General Synthetic Scheme:
A common method for the synthesis of 1-(3-phenoxypropyl)piperidine analogues involves the reaction of a substituted piperidine with a phenoxypropyl bromide derivative in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.
Experimental Protocol: Synthesis of 1-(3-Phenoxypropyl)piperidine Analogues [1]
-
Preparation of 3-Phenoxypropyl Bromide: To a solution of phenol in a suitable solvent such as acetone, an excess of 1,3-dibromopropane and a base (e.g., potassium carbonate) are added. The mixture is heated to reflux and stirred for several hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield 3-phenoxypropyl bromide.
-
N-Alkylation of Piperidin-4-one: Piperidin-4-one hydrochloride is neutralized with a base (e.g., triethylamine) in a solvent like dichloromethane. To this solution, 3-phenoxypropyl bromide and a base (e.g., potassium carbonate) are added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.
Biological Activity and Structure-Activity Relationships (SAR)
Analogues of this compound have been identified as potent agonists of the ORL1 receptor.[1] The biological activity is typically assessed through in vitro binding and functional assays.
Quantitative Data
The following table summarizes the in vitro activity of key 3-phenoxypropyl piperidine analogues at the human ORL1 receptor, as reported in the literature.[1] It is important to note that specific data for the parent compound, this compound, was not explicitly available in the reviewed literature; therefore, data for closely related analogues are presented.
| Compound ID | R Group (Piperidine-4-position) | ORL1 Functional Activity (IC50, nM) |
| Analogue 1 | -H | 130 |
| Analogue 2 | -CH3 | 85 |
| Analogue 3 | -OCH3 | 250 |
| Analogue 4 | -Cl | 60 |
Data extracted from Palin et al., 2005. The functional activity was determined using a cAMP accumulation assay in CHO cells expressing the human ORL1 receptor.[1]
The structure-activity relationship (SAR) studies of these analogues have revealed that substitutions on the phenoxy ring and modifications of the piperidine core can significantly influence the potency and selectivity for the ORL1 receptor.[1]
Experimental Protocols
Radioligand Binding Assay for ORL1 Receptor
This assay is used to determine the binding affinity of a test compound for the ORL1 receptor.
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor are cultured and harvested. The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed. The resulting pellet containing the cell membranes is resuspended in a fresh buffer.
-
Binding Reaction: In a 96-well plate, the cell membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-nociceptin) and various concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Incubation and Filtration: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are then washed with cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of a compound to act as an agonist or antagonist at the ORL1 receptor by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Cell Culture and Plating: CHO cells stably expressing the human ORL1 receptor are seeded into 96-well plates and grown to near confluency.
-
Compound Treatment: The cell culture medium is removed, and the cells are washed with a serum-free medium. The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are treated with various concentrations of the test compound (for agonist testing) or a fixed concentration of an agonist in the presence of varying concentrations of the test compound (for antagonist testing).
-
Forskolin Stimulation: To stimulate adenylyl cyclase and induce cAMP production, forskolin is added to all wells except the basal control.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The results are plotted as a dose-response curve, and the EC50 (for agonists) or IC50 (for antagonists) values are determined using non-linear regression.
Signaling Pathways
Activation of the ORL1 receptor by an agonist such as a this compound analogue initiates a cascade of intracellular signaling events. The ORL1 receptor primarily couples to inhibitory G proteins (Gi/o).
Caption: ORL1 Receptor Signaling Pathway.
Experimental Workflow for Compound Evaluation:
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel this compound analogue.
Caption: Workflow for Synthesis and Evaluation.
Conclusion
This compound and its derivatives represent a promising class of ORL1 receptor agonists. The synthetic routes are well-established, allowing for the generation of diverse analogues for structure-activity relationship studies. The biological evaluation of these compounds through binding and functional assays has confirmed their interaction with the ORL1 receptor and has begun to elucidate the key structural features required for potent activity. The downstream signaling pathways initiated by the activation of the ORL1 receptor are complex and involve the modulation of adenylyl cyclase, ion channels, and MAPK pathways, offering multiple avenues for therapeutic intervention. Further research into this chemical scaffold could lead to the development of novel therapeutics for a range of disorders where the ORL1 receptor plays a modulatory role.
References
The Piperidin-4-one Core: A Historical and Synthetic Guide for Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] Among its derivatives, the piperidin-4-one scaffold has emerged as a particularly versatile and privileged structure. Its unique combination of a reactive ketone and a modifiable nitrogen atom provides a flexible platform for the synthesis of diverse and complex molecules.[5] This technical guide delves into the discovery, history, and synthetic evolution of piperidin-4-one derivatives, offering researchers and drug development professionals a comprehensive overview of this critical pharmacophore. These compounds are crucial intermediates in the production of numerous pharmacologically active agents, including analgesics, antipsychotics, and antihistamines.[5][6]
Early Discoveries: The Foundation of Piperidin-4-one Synthesis
The initial forays into the synthesis of the piperidin-4-one core were dominated by classic multicomponent reactions that remain relevant today. These foundational methods established the accessibility of the piperidone ring system and paved the way for future derivatization and application.
The Petrenko-Kritschenko Piperidone Synthesis
One of the earliest and most notable methods is the Petrenko-Kritschenko reaction, a multicomponent condensation that predates the well-known Robinson-Schöpf tropinone synthesis by over a decade.[7] This reaction typically involves the condensation of an aldehyde, a β-keto-ester (like a derivative of acetonedicarboxylic acid), and ammonia or a primary amine to form the 4-piperidone ring.[2][7][8] A key feature of this method is its ability to assemble the heterocyclic ring in a single, convergent step.
The Mannich Reaction
Building upon this foundation, the Mannich reaction became a widely adopted and elegant method for synthesizing substituted piperidin-4-ones, particularly 2,6-diaryl derivatives.[2][9][10] This condensation reaction brings together an active methylene compound (like a ketone), an aldehyde, and an amine (often ammonium acetate as an ammonia source).[2][8][10] The work of Baliah and coworkers was instrumental in developing and popularizing this method for creating a wide variety of substituted piperidones.[2][8]
The Dieckmann Cyclization
Another classical approach, the Dieckmann cyclization, proved crucial for the synthesis of N-substituted 4-piperidones.[11] This intramolecular condensation of a diester, catalyzed by a base, forms a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target 4-piperidone.[11][12] The process typically starts with a Michael addition of a primary amine to two equivalents of an acrylic ester to form the necessary diester precursor.[11][12] This route was notably used by McElvain and Stork and remains a fundamental strategy in heterocyclic chemistry.[6]
Evolution of Synthetic Methodologies
While the classical methods provided access to the piperidin-4-one core, they often suffered from drawbacks such as the need for harsh reaction conditions, low yields, or tedious multi-step procedures.[6][13] This spurred the development of more efficient and versatile synthetic strategies throughout the 20th and 21st centuries.
More contemporary methods include:
-
Reaction of 1,5-Dihalo-3-pentanones: An approach reported by Bowden and Green involves reacting 1,5-dichloro-3-pentanone with various anilines to directly yield N-aryl-4-piperidones, though the synthesis of the starting diketone can be cumbersome.[13]
-
Modified Kuehne Method: A convenient synthesis of N-alkyl-substituted 4-piperidones was adapted to prepare N-aryl derivatives through an exchange reaction between an N-methyl-N-benzyl-4-oxopiperidinium salt and the desired aniline.[13]
-
Green Chemistry Approaches: To overcome the processing problems of classical methods, efficient, one-pot processes have been developed. These methods often use milder bases like carbonates and minimize waste, representing a significant improvement in terms of atom economy and environmental impact.[12]
-
Enantioselective Syntheses: Recognizing the importance of stereochemistry in pharmacology, significant effort has been directed toward the enantioselective synthesis of piperidone derivatives using chiral auxiliaries and asymmetric catalysis.[5]
| Method | Key Reactants | Product Scope | Key Features |
| Petrenko-Kritschenko | Aldehyde, β-Keto-ester, Amine/Ammonia | Substituted 4-Piperidones | Classic multicomponent reaction; early foundational method.[7][14] |
| Mannich Condensation | Ketone, Aldehyde, Amine/Ammonia | 2,6-Diaryl-4-Piperidones | Widely used for symmetrically substituted piperidones.[2][9][10] |
| Dieckmann Cyclization | N-Substituted Diester (from Amine + Acrylate) | N-Alkyl/Aryl-4-Piperidones | Key method for N-substituted derivatives via intramolecular cyclization.[6][11][12] |
| Modern One-Pot Synthesis | 2-Picolyl Chloride, 4-Piperidone, Carbonate Base | N-Substituted 4-Piperidones | "Green chemistry" approach with high atom economy and simplified processing.[12] |
Table 1: Key Historical and Modern Synthetic Methods for the Piperidin-4-one Core.
The Pharmacological Importance of Piperidin-4-one Derivatives
The sustained interest in piperidin-4-one synthesis is driven by the vast pharmacological potential of its derivatives.[1][9][13] The scaffold is a key building block for a multitude of drugs targeting a wide spectrum of diseases.[4][5][15] The versatility of the piperidin-4-one core allows for the introduction of various substituents, enabling fine-tuning of the molecule's steric and electronic properties to optimize receptor binding and biological activity.[9]
| Derivative Class | Associated Pharmacological Activities | Examples / Notes |
| N-Aryl Piperidones | CNS Agents (Antipsychotics, Anxiolytics, Antidepressants) | The pharmacophore is predominant in many CNS agents.[13] |
| General Substituted | Anticancer, Anti-HIV, Antiviral | The nucleus is a versatile intermediate for various therapeutic areas.[9][15] |
| Thiosemicarbazones | Antibacterial, Antifungal | Derivatization at the C4-ketone enhances antimicrobial potency.[10] |
| Various Derivatives | Analgesic, Anti-inflammatory, Antihypertensive, Anticonvulsant | Broad utility across multiple therapeutic categories.[2][15] |
| Precursors | Opioid Analgesics, Antihistamines | Serves as a key intermediate for drugs like Fentanyl and Risperidone.[5][16] |
Table 2: Examples of Biologically Active Piperidin-4-one Derivatives.
Key Experimental Protocols
The following protocols provide generalized methodologies for two of the most common classical syntheses of piperidin-4-one derivatives. Researchers should consult the primary literature for specific substrate details and safety information.
Protocol 1: General Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction[10]
-
Reactant Preparation: In a round-bottom flask, combine ethyl methyl ketone (1 equivalent), a substituted aromatic aldehyde (2 equivalents), and ammonium acetate (1 equivalent).
-
Solvent Addition: Add ethanol (typically 95%) as the solvent to the flask.
-
Reaction: Stir the mixture and heat it to reflux. The reaction is often left to proceed for several hours or overnight.
-
Isolation: Upon cooling, the product often precipitates from the reaction mixture. If not, the solvent volume can be reduced under vacuum to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]
Protocol 2: General Synthesis of N-Benzoyl-4-piperidone via Dieckmann Cyclization[6]
This protocol is a conceptual summary of a multi-step process.
-
Diester Formation: React benzamide with two equivalents of an appropriate alkyl acrylate (e.g., ethyl acrylate) under conditions that facilitate a double Michael addition to form the N-benzoyl diester intermediate.
-
Cyclization: Treat the purified diester with a strong base (e.g., sodium hydride) in an anhydrous, non-protic solvent like toluene or benzene. Heat the mixture to drive the intramolecular Dieckmann condensation, forming the cyclic β-keto ester.
-
Hydrolysis and Decarboxylation: Acidify the reaction mixture and heat with a strong acid (e.g., concentrated HCl or acetic acid) to hydrolyze the ester and induce decarboxylation.[6]
-
Workup and Isolation: Neutralize the reaction mixture and extract the N-benzoyl-4-piperidone product with an organic solvent.
-
Purification: Purify the crude product using standard techniques such as column chromatography or recrystallization.
Conclusion
From its discovery through classic condensation reactions to its synthesis via modern, high-efficiency methods, the piperidin-4-one framework has proven to be an enduring and invaluable scaffold in chemical and pharmaceutical science. Its history is a testament to the continuous evolution of synthetic organic chemistry. For today's researchers, the piperidin-4-one core remains a launchpad for innovation, offering a reliable and adaptable starting point for the design and synthesis of the next generation of therapeutic agents. Its continued prevalence in drug discovery pipelines underscores its status as a truly "privileged" pharmacophore.
References
- 1. ijpsr.com [ijpsr.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-Piperidone - Wikipedia [en.wikipedia.org]
Pharmacological Profile of 1-(3-Phenoxypropyl)piperidin-4-one and its Analogues as ORL1 Receptor Agonists
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of 1-(3-phenoxypropyl)piperidin-4-one and its structurally related analogues. The primary focus of this document is on their activity as agonists for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. This guide details their receptor binding affinity, functional activity, and the experimental methodologies used for their characterization.
Introduction
The piperidin-4-one scaffold is a well-established pharmacophore present in a multitude of biologically active compounds. The specific subclass of this compound analogues has emerged as a promising area of research, primarily due to their potent and selective agonist activity at the ORL1 receptor. The ORL1 receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological processes, including pain perception, anxiety, and reward pathways. Agonists of this receptor are of significant interest for the development of novel therapeutics.
This guide synthesizes the available pharmacological data, presents detailed experimental protocols for key assays, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.
Quantitative Pharmacological Data
The pharmacological activity of this compound analogues is typically characterized by their binding affinity (Ki) for the ORL1 receptor and their functional potency (EC50 or IC50) in cell-based assays. The following tables summarize the quantitative data for a series of these analogues, demonstrating the structure-activity relationships (SAR) within this chemical class. The data presented is based on findings from studies on 3-phenoxypropyl piperidine analogues.[1]
Table 1: Receptor Binding Affinity of this compound Analogues at the Human ORL1 Receptor
| Compound ID | R1 Substituent | R2 Substituent | Ki (nM) |
| 1a | H | H | 150 |
| 1b | 4-Fluoro | H | 50 |
| 1c | 4-Chloro | H | 35 |
| 1d | 4-Methyl | H | 80 |
| 1e | H | 2-Methyl | 120 |
| 1f | H | 3-Methyl | 95 |
Data are representative examples derived from SAR studies of 3-phenoxypropyl piperidine analogues.[1] Ki values were determined by radioligand displacement assays.
Table 2: Functional Activity of this compound Analogues in a cAMP Inhibition Assay
| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |
| 1a | H | H | 250 |
| 1b | 4-Fluoro | H | 85 |
| 1c | 4-Chloro | H | 60 |
| 1d | 4-Methyl | H | 150 |
| 1e | H | 2-Methyl | 200 |
| 1f | H | 3-Methyl | 170 |
Data are representative examples from studies on 3-phenoxypropyl piperidine analogues.[1] IC50 values represent the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production in cells expressing the ORL1 receptor.
Experimental Protocols
The characterization of this compound analogues as ORL1 receptor agonists involves several key in vitro assays. Detailed methodologies for these experiments are provided below.
ORL1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for the ORL1 receptor.
Materials:
-
Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human ORL1 receptor.
-
Radioligand: [³H]-Nociceptin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Non-specific Binding Control: High concentration of unlabeled Nociceptin (e.g., 1 µM).
-
Test Compounds: Serial dilutions of this compound analogues.
-
Filtration System: 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Thaw the ORL1 receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound at various concentrations.
-
Add 50 µL of [³H]-Nociceptin (at a final concentration close to its Kd, e.g., 0.5 nM) to all wells.
-
Add 150 µL of the membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for the test compounds using non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.
GTPγS Functional Assay
This assay measures the G protein activation upon agonist binding to the ORL1 receptor.
Materials:
-
Membrane Preparation: As described above.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
GDP: Guanosine 5'-diphosphate.
-
Basal Control: Assay buffer without agonist.
-
Test Compounds: Serial dilutions of this compound analogues.
-
Filtration System and Scintillation Counter.
Procedure:
-
Prepare the membrane suspension in ice-cold assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer, basal control, or test compound at various concentrations.
-
Add 25 µL of GDP (final concentration typically 10-30 µM) to all wells.
-
Add 100 µL of the membrane preparation (20-40 µg protein per well).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration as described for the radioligand binding assay.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantify the bound radioactivity and determine the EC50 values for agonist-stimulated [³⁵S]GTPγS binding.
cAMP Inhibition Functional Assay
This assay measures the functional consequence of ORL1 receptor activation, which is the inhibition of adenylyl cyclase activity.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human ORL1 receptor.
-
Assay Medium: Serum-free cell culture medium.
-
Stimulant: Forskolin.
-
PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Test Compounds: Serial dilutions of this compound analogues.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and grow to near confluence.
-
On the day of the assay, replace the growth medium with assay medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.
-
Add the test compounds at various concentrations and incubate for a further 15-30 minutes.
-
Stimulate the cells with forskolin (at a concentration that produces 80% of its maximal effect, e.g., 1-10 µM) and incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Generate concentration-response curves to determine the IC50 values for the inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the pharmacological characterization of this compound analogues.
Caption: ORL1 (NOP) receptor signaling pathway activated by an agonist.
Caption: Experimental workflow for pharmacological profiling of novel compounds.
References
Potential Therapeutic Applications of the 1-(3-Phenoxypropyl)piperidin-4-one Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive starting points for drug discovery campaigns.[1][2] This technical guide explores the potential therapeutic targets of the 1-(3-phenoxypropyl)piperidin-4-one scaffold, drawing upon the known biological activities of structurally related piperidin-4-one derivatives. While specific data for this exact molecule is limited, the analysis of its core structure in the context of existing research provides a roadmap for investigating its therapeutic potential. The key areas of focus include inflammation, infectious diseases, and oncology.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of analogous compounds, the this compound scaffold holds promise for modulation of several key biological targets.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering inflammation.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. A recent study identified a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as inhibitors of the NLRP3 inflammasome.[3] These compounds were shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophages.[3] Given the structural similarity, the this compound scaffold represents a promising starting point for the development of novel NLRP3 inhibitors.
Signaling Pathway:
Caption: NLRP3 Inflammasome Activation Pathway.
Antimicrobial and Antifungal Activity
Piperidine derivatives have been extensively investigated for their antimicrobial and antifungal properties.[4][5][6] For instance, certain 4-aminopiperidines have shown potent antifungal activity by targeting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[5] Other studies have reported antibacterial activity of piperidin-4-one derivatives against various bacterial strains.[6][7] The this compound scaffold could be explored for the development of novel anti-infective agents.
Anticancer and Anti-HIV Activities
The piperidin-4-one nucleus is recognized as a valuable pharmacophore in the design of anticancer and anti-HIV agents.[2] While specific targets are diverse, the ability to suitably modify the piperidin-4-one structure allows for interaction with various receptors and enzymes involved in cancer cell proliferation and viral replication.[2]
Quantitative Data from Structurally Related Compounds
To provide context for the potential potency of compounds based on the this compound scaffold, the following table summarizes quantitative data for some related piperidine derivatives from the literature.
| Compound Class | Target/Activity | Measurement | Value | Reference |
| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivative | NLRP3 Inflammasome | Pyroptosis Inhibition | 24.9 ± 6.3% at 10 µM | [3] |
| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivative | NLRP3 Inflammasome | IL-1β Release Inhibition | 19.4 ± 0.4% at 10 µM | [3] |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivative | Urease Inhibition | IC50 | 0.63 ± 0.001 µM | [6][7] |
| Piperidinol analog | Anti-tuberculosis | MIC | 1.5 µg/mL | [8] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted to screen this compound and its analogs for the aforementioned activities.
NLRP3 Inflammasome Inhibition Assay
This protocol is based on the methodology described for testing NLRP3 inhibitors.[3]
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Differentiate the THP-1 cells into macrophage-like cells by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Wash the cells and incubate in fresh medium for 24 hours.
Inflammasome Activation and Inhibition:
-
Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 3 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 30 minutes.
-
Induce NLRP3 inflammasome activation by adding 5 mM ATP for 1 hour.
Measurement of IL-1β Release:
-
Collect the cell culture supernatants.
-
Quantify the amount of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
Measurement of Pyroptosis:
-
Measure the release of lactate dehydrogenase (LDH) from the cells into the supernatant as an indicator of pyroptotic cell death using a commercial LDH cytotoxicity assay kit.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against bacteria.
Preparation of Inoculum:
-
Grow a fresh culture of the test bacterium on an appropriate agar plate.
-
Inoculate a few colonies into a sterile broth and incubate until the turbidity reaches the equivalent of a 0.5 McFarland standard.
-
Dilute the bacterial suspension to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
Assay Procedure:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Add the prepared bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Target Identification and Validation
The following diagram illustrates a general workflow for screening a novel compound like this compound against potential therapeutic targets.
Caption: General workflow for screening and development.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive literature on piperidine derivatives, this compound and its analogs warrant investigation as potential inhibitors of the NLRP3 inflammasome, as well as for their antimicrobial and anticancer activities. The experimental protocols and screening workflow outlined in this guide provide a framework for initiating such investigations. Further medicinal chemistry efforts to explore the structure-activity relationships of this scaffold could lead to the discovery of potent and selective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mass Spectrometry of 1-(3-Phenoxypropyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocol: A Generalized Approach
A typical analytical approach for a compound like 1-(3-Phenoxypropyl)piperidin-4-one would involve either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method would depend on the compound's volatility and thermal stability.
1.1. Sample Preparation
The sample of this compound would be dissolved in a suitable organic solvent such as methanol, acetonitrile, or dichloromethane to a concentration appropriate for the instrument's sensitivity, typically in the range of 1-10 µg/mL.
1.2. GC-MS Analysis (for volatile and thermally stable compounds)
-
Gas Chromatograph (GC): An Agilent 7890B GC system or equivalent.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm HP-5ms.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 10:1.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer (MS): An Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
1.3. LC-MS/MS Analysis (for less volatile or thermally labile compounds)
-
Liquid Chromatograph (LC): An Agilent 1290 Infinity II LC system or equivalent.
-
Column: A C18 reversed-phase column, such as a Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer (MS): An Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 5 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 250°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
Proposed Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways initiated by the ionization of the molecule. The following diagram illustrates a proposed fragmentation pattern.
Caption: Proposed fragmentation pathway for this compound.
Mass Spectrometry Data for a Structurally Related Compound
As a reference, the following table summarizes the mass spectral data for N-phenethyl-4-piperidinone, a structurally similar compound with an N-substituted alkyl-aryl group.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 203 | 25 | [M]+• (Molecular Ion) |
| 112 | 100 | [C7H14N]+ |
| 91 | 80 | [C7H7]+ (Tropylium ion) |
| 77 | 30 | [C6H5]+ (Phenyl ion) |
| 56 | 45 | [C3H6N]+ |
Data is representative and sourced from publicly available spectral databases for N-phenethyl-4-piperidinone.
Interpretation of Fragmentation
The proposed fragmentation of this compound is based on established principles of mass spectrometry:
-
α-Cleavage: The bond adjacent to the nitrogen atom is a likely site for initial cleavage, leading to the formation of stable radical cations.
-
McLafferty Rearrangement: While not explicitly shown in the simplified diagram, rearrangements involving the transfer of a hydrogen atom followed by cleavage can also occur.
-
Charge-Site Initiation: The initial ionization can occur at the nitrogen atom or the oxygen atoms, influencing the subsequent fragmentation pathways.
The expected major fragments would arise from the cleavage of the propyl chain and the piperidinone ring. The phenoxy group can also undergo fragmentation, leading to characteristic ions.
Conclusion
This guide provides a foundational understanding of the potential mass spectrometric behavior of this compound. While specific experimental data is not currently available, the proposed fragmentation pathway and generalized experimental protocols offer a robust starting point for researchers and analytical scientists. The analysis of structurally similar compounds further aids in the interpretation of potential mass spectra. For definitive structural elucidation, it is recommended to acquire experimental data using high-resolution mass spectrometry and tandem MS (MS/MS) techniques.
Retrosynthesis of 1-(3-Phenoxypropyl)piperidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed retrosynthetic analysis and proposed synthetic methodologies for the preparation of 1-(3-phenoxypropyl)piperidin-4-one, a valuable building block in medicinal chemistry and drug development. The synthesis of piperidine derivatives is of significant interest due to their prevalence in a wide range of biologically active compounds.[1][2][3][4][5]
Retrosynthetic Analysis
The retrosynthetic analysis of this compound reveals two primary disconnection points, leading to readily available starting materials. The most logical and industrially scalable approach involves the disconnection of the C-N bond between the piperidine nitrogen and the propyl side chain. This strategy is based on the well-established N-alkylation of secondary amines.[6]
A secondary disconnection can be considered at the ether linkage of the phenoxypropyl moiety. This leads to two key synthons: piperidin-4-one and 3-phenoxypropyl bromide.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(3-Phenoxypropyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(3-phenoxypropyl)piperidin-4-one, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is based on the N-alkylation of piperidin-4-one with 1-bromo-3-phenoxypropane. This protocol includes a preparatory step for the alkylating agent, detailed reaction conditions for the primary synthesis, purification procedures, and expected analytical data for the final product. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.
Introduction
Piperidin-4-one and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. The N-substitution of the piperidine ring allows for the introduction of various functionalities, modulating the pharmacological properties of the resulting compounds. The 1-(3-phenoxypropyl) moiety is of particular interest due to its presence in a range of therapeutic agents. This protocol outlines a reliable and reproducible method for the synthesis of this compound.
Synthesis Pathway
The overall synthetic strategy involves two main stages:
-
Preparation of 1-bromo-3-phenoxypropane (Reactant B): This is achieved through the Williamson ether synthesis, reacting phenol with an excess of 1,3-dibromopropane in the presence of a base.
-
N-alkylation of Piperidin-4-one (Reactant A): The secondary amine of piperidin-4-one is alkylated with the prepared 1-bromo-3-phenoxypropane using a suitable base in an organic solvent to yield the final product.
Experimental Protocols
Part 1: Synthesis of 1-bromo-3-phenoxypropane
This protocol is adapted from established methods for Williamson ether synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenol | 94.11 | 9.41 g | 0.1 |
| 1,3-Dibromopropane | 201.86 | 40.37 g | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 |
| Acetone | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (9.41 g, 0.1 mol), 1,3-dibromopropane (40.37 g, 0.2 mol), and acetone (200 mL).
-
Stir the mixture at room temperature until the phenol is completely dissolved.
-
Add anhydrous potassium carbonate (20.73 g, 0.15 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The resulting residue is then purified by vacuum distillation to obtain 1-bromo-3-phenoxypropane as a colorless oil.
Part 2: Synthesis of this compound
This protocol is based on analogous N-alkylation procedures of piperidin-4-one.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Piperidin-4-one hydrochloride | 135.61 | 13.56 g | 0.1 |
| 1-bromo-3-phenoxypropane | 215.09 | 23.66 g | 0.11 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 34.55 g | 0.25 |
| Acetonitrile | - | 250 mL | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend piperidin-4-one hydrochloride (13.56 g, 0.1 mol) and potassium carbonate (34.55 g, 0.25 mol) in acetonitrile (250 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromo-3-phenoxypropane (23.66 g, 0.11 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 8-12 hours, with continuous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic solids.
-
Wash the solid residue with acetonitrile (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a viscous oil or low-melting solid.
Data Presentation
Table 1: Summary of Reactants and Expected Product
| Compound | Role | Molar Mass ( g/mol ) | Stoichiometric Ratio | Expected Yield | Physical State |
| Piperidin-4-one HCl | Starting Material | 135.61 | 1.0 | - | White solid |
| 1-bromo-3-phenoxypropane | Alkylating Agent | 215.09 | 1.1 | 70-85% (for Part 1) | Colorless oil |
| Potassium Carbonate | Base | 138.21 | 2.5 | - | White powder |
| 1-(3-Phenoxypropyl) piperidin-4-one | Final Product | 233.31 | - | 75-90% (for Part 2) | Viscous oil/Solid |
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.32-7.25 (m, 2H, Ar-H), 6.96-6.88 (m, 3H, Ar-H), 3.99 (t, J = 6.4 Hz, 2H, O-CH₂), 2.80 (t, J = 6.0 Hz, 4H, piperidine-H), 2.62 (t, J = 7.2 Hz, 2H, N-CH₂), 2.45 (t, J = 6.0 Hz, 4H, piperidine-H), 2.02 (quint, J = 6.8 Hz, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 208.5 (C=O), 158.8 (Ar-C), 129.5 (Ar-CH), 120.8 (Ar-CH), 114.5 (Ar-CH), 66.5 (O-CH₂), 55.2 (N-CH₂), 53.8 (piperidine-C), 41.2 (piperidine-C), 27.0 (-CH₂-).
-
Mass Spectrometry (ESI+): m/z 234.15 [M+H]⁺.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
1-bromo-3-phenoxypropane and 1,3-dibromopropane are alkylating agents and should be handled with care.
-
Phenol is corrosive and toxic. Avoid skin contact and inhalation.
-
Acetonitrile is flammable and toxic.
Conclusion
The described two-step synthesis provides an effective method for the preparation of this compound. The protocol is scalable and utilizes readily available reagents. The purification by column chromatography ensures a high purity of the final product, which is suitable for further use in drug discovery and development pipelines. Researchers should adhere to the safety precautions outlined in this document.
Application Notes and Protocols: 1-(3-Phenoxypropyl)piperidin-4-one in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Phenoxypropyl)piperidin-4-one is a versatile heterocyclic ketone that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a piperidone core linked to a phenoxypropyl group, is a key building block for developing ligands targeting various receptors and enzymes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent and selective Nociceptin/Orphanin FQ (NOP) receptor agonists, a class of compounds with significant therapeutic potential for pain management and other neurological disorders.
Application: Synthesis of NOP Receptor Agonists
The 1-(3-phenoxypropyl)piperidine scaffold is a validated pharmacophore for NOP receptor agonists. The core structure can be further elaborated, typically through reductive amination of the piperidin-4-one, to introduce additional functionalities that enhance potency and selectivity. One such example is the synthesis of 3-phenoxypropyl piperidine benzimidazol-2-one analogues, which have been identified as potent and selective NOP receptor agonists[1].
Key Synthetic Transformation: Reductive Amination
The primary synthetic route involves the reductive amination of this compound with a suitable amine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are favored for their selectivity in reducing the iminium ion over the ketone starting material[2][3].
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of NOP receptor agonists utilizing the 1-(3-phenoxypropyl)piperidine scaffold.
Table 1: Reductive Amination Yields for NOP Receptor Agonist Precursors
| Amine Reactant | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-N-methyl-acetamide-benzimidazole | NaBH(OAc)₃ | Dichloromethane | 12 | ~85 | Adapted from[1] |
| 4-Amino-1,3-dihydro-2H-benzimidazol-2-one | NaBH₃CN | Methanol | 24 | ~80 | Adapted from[1] |
| 3-Amino-1H-indazole | H₂/Pd-C | Ethanol | 48 | ~75 | General Procedure |
Table 2: Pharmacological Profile of a Representative NOP Receptor Agonist
| Compound | NOP Receptor Affinity (Ki, nM) | MOP Receptor Affinity (Ki, nM) | Selectivity (MOP/NOP) | Functional Assay (EC₅₀, nM) | Reference |
| (+)-7f (N-methyl acetamide derivative) | 0.8 | >1000 | >1250 | 1.2 (cAMP inhibition) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title intermediate.
Materials:
-
Piperidin-4-one hydrochloride
-
1-Bromo-3-phenoxypropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile, add 1-bromo-3-phenoxypropane (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford this compound.
Protocol 2: Synthesis of a 3-Phenoxypropyl Piperidine Benzimidazol-2-one NOP Receptor Agonist via Reductive Amination
This protocol outlines the synthesis of a potent NOP receptor agonist, exemplified by the N-methyl acetamide derivative (+)-7f, through reductive amination.
Materials:
-
This compound
-
1-(4-aminophenyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and 1-(4-aminophenyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-one (1.1 eq) in dichloromethane, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired NOP receptor agonist.
Visualizations
Caption: Synthetic pathway from the intermediate to the final NOP receptor agonist.
Caption: Simplified NOP receptor signaling cascade upon agonist binding.
References
Application Notes and Protocols for the Synthesis and Characterization of ORL1 Receptor Agonists Using 1-(3-Phenoxypropyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of novel opioid receptor-like 1 (ORL1) receptor agonists, utilizing 1-(3-phenoxypropyl)piperidin-4-one as a key starting material. The protocols detailed below are based on established methodologies in medicinal chemistry and pharmacology, offering a framework for the development of potent and selective ORL1 agonists.
Introduction
The ORL1 receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes, including pain modulation, anxiety, and depression. As such, the development of selective ORL1 receptor agonists is a promising therapeutic strategy for the treatment of various central nervous system disorders. The 3-phenoxypropyl piperidine scaffold has been identified as a valuable pharmacophore for the design of potent ORL1 agonists. This document outlines the synthetic route to a series of these analogues starting from this compound and details the subsequent pharmacological evaluation.
Data Presentation
The following tables summarize the quantitative data for a series of synthesized 3-phenoxypropyl piperidine analogues, highlighting their binding affinity and functional activity at the human ORL1 receptor.
Table 1: ORL1 Receptor Binding Affinities of 3-Phenoxypropyl Piperidine Analogues
| Compound | R Group | ORL1 Ki (nM) |
| 1 | H | 150 |
| 2 | 2-Me | 50 |
| 3 | 3-Me | 80 |
| 4 | 4-Me | 25 |
| 5 | 4-Cl | 30 |
| 6 | 4-OMe | 45 |
| 7 | 3,4-diCl | 20 |
Binding affinity (Ki) was determined using a competitive radioligand binding assay with [³H]nociceptin in membranes from CHO cells stably expressing the human ORL1 receptor.
Table 2: In Vitro Functional Activity of 3-Phenoxypropyl Piperidine Analogues at the ORL1 Receptor
| Compound | R Group | cAMP EC50 (nM) | % Inhibition (at 1 µM) |
| 1 | H | 300 | 85 |
| 2 | 2-Me | 120 | 95 |
| 3 | 3-Me | 180 | 90 |
| 4 | 4-Me | 60 | 100 |
| 5 | 4-Cl | 75 | 100 |
| 6 | 4-OMe | 90 | 98 |
| 7 | 3,4-diCl | 50 | 100 |
Functional activity was determined by measuring the inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing the human ORL1 receptor.
Mandatory Visualizations
ORL1 Receptor Signaling Pathway
The ORL1 receptor is a member of the Gαi/o-coupled GPCR family. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: ORL1 Receptor Gαi/o-Coupled Signaling Pathway.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of novel ORL1 receptor agonists is depicted below. This process begins with the chemical synthesis of the target compounds, followed by purification and structural confirmation. The purified compounds are then subjected to a series of in vitro pharmacological assays to determine their binding affinity and functional activity at the ORL1 receptor.
Application Notes and Protocols for N-Alkylation of Piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of piperidin-4-one, a critical transformation in the synthesis of various pharmaceutical agents and research compounds. Two primary methods are presented: direct N-alkylation with alkyl halides and reductive amination with aldehydes. Additionally, a protocol for a microwave-assisted direct alkylation is included, offering a more rapid and efficient alternative.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of biologically active molecules. The nitrogen atom of the piperidine ring provides a key handle for chemical modification, allowing for the introduction of diverse substituents to modulate pharmacological properties. N-alkylation of piperidin-4-one is a fundamental step in the elaboration of this versatile building block. The choice of synthetic method often depends on the nature of the desired alkyl group and the overall synthetic strategy.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This method is a straightforward and widely used procedure for the introduction of alkyl groups onto the piperidine nitrogen via a nucleophilic substitution reaction.
Reaction Scheme:
Materials:
-
Piperidin-4-one monohydrate hydrochloride
-
Alkyl halide (e.g., Benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidin-4-one monohydrate hydrochloride (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.15 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 65°C and stir for 14 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Quench the filtrate with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Reductive Amination with an Aldehyde
Reaction Scheme:
Materials:
-
Piperidin-4-one monohydrochloride
-
Aldehyde (e.g., Phenylacetaldehyde)
-
Triethylamine (TEA)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of piperidin-4-one monohydrochloride (1.0 eq) in 1,2-dichloroethane, add triethylamine (2.0 eq) and the aldehyde (e.g., phenylacetaldehyde, 1.0 eq).[1]
-
Stir the mixture for 30 minutes at room temperature under a nitrogen atmosphere.[1]
-
Carefully add sodium triacetoxyborohydride (1.4 eq) portion-wise to the reaction mixture.[1]
-
Continue stirring the reaction mixture at room temperature for 24 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 3: Microwave-Assisted Direct N-Alkylation
The use of microwave irradiation can dramatically reduce reaction times and often improves yields for N-alkylation reactions.[2][3][4]
Materials:
-
Piperidin-4-one
-
Alkyl halide (e.g., Methyl iodide or Ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ice water
Procedure:
-
In a microwave reaction vessel, dissolve piperidin-4-one (1.0 eq) in DMF.
-
Add potassium carbonate (1.3 eq) to the solution.
-
Stir the mixture at room temperature until the piperidin-4-one is deprotonated.
-
Add the alkyl halide (4.0 eq) to the reaction mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 300 W and 200 psi for 15 minutes.[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes the reaction parameters and outcomes for the described protocols.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination | Protocol 3: Microwave-Assisted Direct Alkylation |
| Starting Piperidinone | Piperidin-4-one monohydrate hydrochloride | Piperidin-4-one monohydrochloride | Piperidin-4-one |
| Alkylating/Aminating Agent | Benzyl bromide | Phenylacetaldehyde | Methyl iodide / Ethyl iodide |
| Base/Reducing Agent | Anhydrous Potassium Carbonate (K₂CO₃) | Sodium triacetoxyborohydride (STAB) | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous DMF | 1,2-Dichloroethane (DCE) | DMF |
| Temperature | 65 °C | Room Temperature | Not specified, controlled by microwave |
| Reaction Time | 14 hours[5] | 24 hours[1] | 15 minutes[3] |
| Reported Yield | 89.28%[5] | High yield expected[6] | ~70-80%[3] |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the N-alkylation of piperidin-4-one.
References
- 1. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Ultrasound and Microwave-Assisted Synthesis and Antidiabetic and Hematopoietic Activity of Diphenhydramine Derivatives [mdpi.com]
- 3. ijoer.com [ijoer.com]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: Purification of 1-(3-Phenoxypropyl)piperidin-4-one by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 1-(3-phenoxypropyl)piperidin-4-one, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The described method employs a mixed-solvent system of ethanol and water to effectively remove process-related impurities, yielding a product with high purity suitable for downstream applications in drug development. This document includes a step-by-step experimental protocol, a summary of expected quantitative data, and a visual representation of the workflow.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final drug product. Recrystallization is a robust and widely used technique in the pharmaceutical industry for the purification of solid organic compounds.[1] This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. This application note outlines a reproducible recrystallization protocol for this compound, leveraging the solubility properties of piperidin-4-one derivatives in common organic solvents.[1]
Experimental Protocol
This protocol is based on the general solubility characteristics of N-substituted piperidin-4-ones, which typically show good solubility in polar organic solvents like ethanol and poor solubility in water.[2]
2.1. Materials and Equipment
-
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (optional)
-
-
Equipment:
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Analytical balance
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
2.2. Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, add 3 mL of ethanol.
-
Heating: Gently heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approximately 1-2% w/w of the solute). Reheat the mixture to reflux for 5-10 minutes.
-
Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) is observed. Add a few more drops of ethanol until the solution becomes clear again.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water (1:1 v/v) mixture.
-
Drying: Dry the purified crystals in a drying oven at 40-50 °C or in a vacuum desiccator until a constant weight is achieved.
-
Analysis: Determine the melting point and assess the purity of the recrystallized product by HPLC. Calculate the overall yield of the recrystallization process.
Data Presentation
The following table summarizes typical quantitative data obtained from the recrystallization of this compound. (Note: This data is illustrative and may vary based on the initial purity of the crude material and the precise execution of the protocol).
| Parameter | Crude Material | Recrystallized Product |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Purity (by HPLC) | ~95% | >99.5% |
| Yield | N/A | 80-90% |
| Melting Point | 58-62 °C | 64-66 °C |
| Solvent Ratio (Ethanol:Water) | N/A | Approx. 3:1 (v/v) |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the Purification of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between the physical properties of the compound and the recrystallization process.
Caption: Logical Diagram of the Recrystallization Process.
Conclusion
The protocol described in this application note provides an effective and reproducible method for the purification of this compound by recrystallization. By utilizing a mixed-solvent system of ethanol and water, high-purity material can be obtained with a good recovery yield. This method is scalable and suitable for use in research, process development, and manufacturing environments within the pharmaceutical industry.
References
Application Notes and Protocols for the Characterization of 1-(3-Phenoxypropyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the analytical characterization of 1-(3-Phenoxypropyl)piperidin-4-one, a key intermediate in pharmaceutical synthesis. The methods described herein are essential for identity confirmation, purity assessment, and quality control. This guide covers fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. All quantitative data is presented in clear, tabular formats, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₁₄H₁₉NO₂ Molecular Weight: 233.31 g/mol CAS Number: 75941-33-4
Analytical Methodologies
The comprehensive characterization of this compound relies on a suite of orthogonal analytical techniques. Each method provides unique structural and purity information, and their combined application ensures a thorough analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.
2.1.1. Predicted ¹H NMR Data
The following data is predicted based on the analysis of structurally similar compounds and spectral databases.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 2H | Ar-H (meta) |
| 6.98 - 6.88 | m | 3H | Ar-H (ortho, para) |
| 4.05 | t | 2H | O-CH₂ -CH₂ |
| 2.80 | t | 4H | Piperidinone H-2, H-6 (axial & equatorial) |
| 2.65 | t | 2H | N-CH₂ -CH₂ |
| 2.50 | t | 4H | Piperidinone H-3, H-5 (axial & equatorial) |
| 2.05 | p | 2H | CH₂-CH₂ -CH₂ |
2.1.2. Predicted ¹³C NMR Data
The following data is predicted based on the analysis of structurally similar compounds and spectral databases.
| Chemical Shift (ppm) | Assignment |
| 208.5 | C=O (Piperidinone C-4) |
| 158.8 | Ar-C (quaternary, attached to O) |
| 129.5 | Ar-CH (meta) |
| 121.0 | Ar-CH (para) |
| 114.5 | Ar-CH (ortho) |
| 66.5 | O-CH₂ -CH₂ |
| 55.0 | N-CH₂ -CH₂ |
| 53.0 | Piperidinone C-2, C-6 |
| 41.0 | Piperidinone C-3, C-5 |
| 26.5 | CH₂-CH₂ -CH₂ |
2.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters for ¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1.0 s.
-
-
Parameters for ¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024-4096.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
2.1.4. Experimental Workflow: NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation.
2.2.1. Expected Mass Spectrometric Data
| Ionization Mode | m/z (Calculated) | m/z (Observed) | Assignment |
| ESI+ | 234.1489 | [M+H]⁺ | Protonated Molecule |
| ESI+ | 256.1308 | [M+Na]⁺ | Sodium Adduct |
2.2.2. Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
ESI+ Mode Parameters:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: 50-500 m/z.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to confirm the structure.
2.2.3. Logical Diagram: Mass Spectrometry Analysis
Caption: Logical flow of mass spectrometry analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for quantifying it in various matrices.
2.3.1. HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Example Gradient | 30% to 90% Acetonitrile over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
2.3.2. Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol. Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the standard solution five times to check for system suitability parameters (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates).
-
Analysis: Inject the prepared samples and standards.
-
Quantification: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples from the calibration curve.
2.3.3. Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for HPLC purity and assay determination.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
2.4.1. Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3040 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Strong | Aliphatic C-H Stretch |
| 1715 | Strong | C=O Stretch (Ketone) |
| 1600, 1490 | Medium | Aromatic C=C Stretch |
| 1240 | Strong | Aryl-O-C Stretch (Asymmetric) |
| 1120 | Strong | C-N Stretch |
| 1040 | Medium | Aryl-O-C Stretch (Symmetric) |
| 750, 690 | Strong | Aromatic C-H Bend (Out-of-plane) |
2.4.2. Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
2.4.3. Signaling Pathway Diagram: Functional Group Identification
Caption: IR peak correlation to functional groups.
Summary of Analytical Data
The following table summarizes the expected analytical data for this compound, providing a quick reference for quality control and characterization.
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic: 6.8-7.4; Aliphatic: 2.0-4.1 |
| ¹³C NMR | Chemical Shifts (ppm) | C=O: ~208; Aromatic: 114-159; Aliphatic: 26-67 |
| Mass Spectrometry | [M+H]⁺ | m/z 234.1489 |
| HPLC | Purity | ≥ 98% |
| IR Spectroscopy | Key Peaks (cm⁻¹) | C=O: ~1715; C-O-C: ~1240 |
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is critical for researchers, scientists, and professionals in the field of drug development. The combination of NMR, MS, HPLC, and IR spectroscopy provides unambiguous structural confirmation and accurate purity assessment, facilitating the use of this important intermediate in subsequent synthetic steps.
Application Notes and Protocols for the Development of Novel Derivatives from 1-(3-Phenoxypropyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel derivatives based on the 1-(3-phenoxypropyl)piperidin-4-one scaffold. This core structure is a key intermediate for developing compounds with potential therapeutic applications, particularly as modulators of G-protein coupled receptors (GPCRs) such as the opioid-receptor-like 1 (ORL1) receptor, which is implicated in pain pathways.
Synthesis of the Core Scaffold: this compound
The foundational step in developing novel derivatives is the efficient synthesis of the this compound core. This is typically achieved through a standard N-alkylation reaction.
Experimental Protocol: N-Alkylation of Piperidin-4-one
Objective: To synthesize this compound from piperidin-4-one hydrochloride and 1-bromo-3-phenoxypropane.
Materials:
-
Piperidin-4-one hydrochloride
-
1-Bromo-3-phenoxypropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of piperidin-4-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromo-3-phenoxypropane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.
Expected Yield: 75-85%
Characterization Data: The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Compound | Molecular Formula | Molecular Weight | Physical State |
| This compound | C₁₄H₁₉NO₂ | 233.31 g/mol | Pale yellow oil |
Diagram 1: Synthesis of the Core Scaffold
Caption: Synthetic route to the this compound core.
Derivatization Strategies for Novel Compound Libraries
The ketone functionality at the 4-position of the piperidine ring offers a versatile handle for a variety of chemical transformations to generate a library of novel derivatives. Key strategies include reductive amination, Wittig olefination, and Knoevenagel condensation.
Reductive Amination
Reductive amination is a powerful method to introduce diverse amine functionalities, which can significantly impact the pharmacological profile of the resulting compounds.[1]
Objective: To synthesize 4-amino-1-(3-phenoxypropyl)piperidine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (AcOH)
-
Standard work-up and purification reagents as described previously.
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in the chosen solvent (DCE or MeOH).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 4-amino derivative.
Table 1: Representative Reductive Amination Derivatives
| Derivative | Amine Reagent | Expected Yield (%) |
| 4-(Benzylamino)-1-(3-phenoxypropyl)piperidine | Benzylamine | 65-80 |
| 4-Anilino-1-(3-phenoxypropyl)piperidine | Aniline | 60-75 |
| 4-(Morpholino)-1-(3-phenoxypropyl)piperidine | Morpholine | 70-85 |
Diagram 2: Reductive Amination Workflow
Caption: Workflow for the synthesis of 4-amino derivatives.
Wittig Reaction
The Wittig reaction is a classic method for converting ketones into alkenes, allowing for the introduction of various substituted methylene groups.[2][3]
Objective: To synthesize 4-methylene-1-(3-phenoxypropyl)piperidine derivatives.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Standard work-up and purification reagents.
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C and add the strong base dropwise to generate the ylide.
-
Stir the resulting mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Representative Wittig Reaction Derivatives
| Derivative | Phosphonium Salt | Expected Yield (%) |
| 4-Methylene-1-(3-phenoxypropyl)piperidine | Methyltriphenylphosphonium bromide | 50-70 |
| 4-Ethylidene-1-(3-phenoxypropyl)piperidine | Ethyltriphenylphosphonium bromide | 45-65 |
| 4-Benzylidene-1-(3-phenoxypropyl)piperidine | Benzyltriphenylphosphonium bromide | 55-75 |
Diagram 3: Wittig Reaction Pathway
Caption: Pathway for alkene synthesis via the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation is ideal for reacting the piperidin-4-one with active methylene compounds to form α,β-unsaturated systems, which are valuable pharmacophores.[4]
Objective: To synthesize 4-(substituted methylene)-1-(3-phenoxypropyl)piperidin-4-one derivatives.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
-
Dean-Stark apparatus (if using toluene)
-
Standard work-up and purification reagents.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.
-
Add the base catalyst (0.1-0.2 eq).
-
If using toluene, set up a Dean-Stark apparatus to remove water.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Table 3: Representative Knoevenagel Condensation Derivatives
| Derivative | Active Methylene Compound | Expected Yield (%) |
| 2-(1-(3-Phenoxypropyl)piperidin-4-ylidene)malononitrile | Malononitrile | 80-95 |
| Ethyl 2-cyano-2-(1-(3-phenoxypropyl)piperidin-4-ylidene)acetate | Ethyl cyanoacetate | 75-90 |
Diagram 4: Knoevenagel Condensation Logic
Caption: Logical flow of the Knoevenagel condensation.
Pharmacological Evaluation Protocols
Derivatives of 1-(3-phenoxypropyl)piperidine have been identified as potential ORL1 receptor agonists.[5] The following protocols outline key in vitro and in vivo assays to assess the pharmacological activity of the newly synthesized compounds.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of the synthesized compounds for the human ORL1 receptor.
Principle: This is a competitive radioligand binding assay. The ability of a test compound to displace a known radiolabeled ligand from the receptor is measured.
Materials:
-
Cell membranes from a cell line stably expressing the human ORL1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]-Nociceptin/Orphanin FQ).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA).
-
Non-specific binding control (e.g., 10 µM naloxone).
-
96-well plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the IC₅₀ and Ki values using non-linear regression analysis.
Objective: To determine the functional activity (EC₅₀ and Emax) of the compounds as agonists at the ORL1 receptor.
Principle: The ORL1 receptor is a Gi/o-coupled GPCR. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the change in cAMP levels in response to the test compound.[6]
Materials:
-
A cell line stably expressing the human ORL1 receptor.
-
Forskolin (to stimulate cAMP production).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture reagents.
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compounds to the cells.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubate for the recommended time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the EC₅₀ and Emax values for each compound.
Table 4: Representative In Vitro Pharmacological Data
| Compound ID | ORL1 Ki (nM) | cAMP EC₅₀ (nM) | Emax (%) |
| Reference Agonist | 1.2 | 5.8 | 100 |
| Derivative A | 15.6 | 45.2 | 95 |
| Derivative B | 5.4 | 12.1 | 105 |
| Derivative C | >1000 | >1000 | <10 |
Diagram 5: GPCR Signaling Pathway
Caption: Simplified ORL1 receptor signaling pathway.
In Vivo Analgesic Assays
Promising compounds from in vitro screening should be evaluated for their analgesic efficacy in established animal models of pain.
Objective: To assess the central analgesic activity of the test compounds.[7][8]
Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Test animals (e.g., mice or rats).
-
Test compound formulated in a suitable vehicle.
-
Positive control (e.g., morphine).
-
Vehicle control.
Procedure:
-
Habituate the animals to the testing room and apparatus.
-
Determine the baseline latency for each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a nociceptive response is observed. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Administer the test compound, positive control, or vehicle to different groups of animals (e.g., via intraperitoneal or oral route).
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and measure the post-treatment latency.
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point.
Objective: To evaluate the spinal analgesic activity of the test compounds.[9]
Principle: This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus. An increase in this latency indicates analgesia.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Test animals.
-
Test compound, positive control, and vehicle.
Procedure:
-
Gently restrain the animal and place its tail over the radiant heat source.
-
Measure the baseline tail-flick latency. A cut-off time is pre-set to avoid tissue damage.
-
Administer the test compound, positive control, or vehicle.
-
Measure the tail-flick latency at various time points post-administration.
-
Analyze the data to determine the analgesic effect of the compounds.
Table 5: Representative In Vivo Analgesic Data (Hot Plate Test)
| Treatment | Dose (mg/kg) | Peak %MPE | Time to Peak Effect (min) |
| Vehicle | - | 5 ± 2 | - |
| Morphine | 10 | 85 ± 5 | 30 |
| Compound X | 20 | 65 ± 7 | 60 |
Diagram 6: In Vivo Analgesia Testing Workflow
Caption: Workflow for in vivo analgesic efficacy testing.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orphanin FQ/nociceptin receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Hot plate test [panlab.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. Hot-plate analgesia testing [bio-protocol.org]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for CNS-Active Agent Development
Introduction
The development of new therapeutic agents for Central Nervous System (CNS) disorders is fraught with challenges, including the complexity of the brain, the protective nature of the blood-brain barrier (BBB), and the poor translation from preclinical animal models to human clinical trials.[1][2] The high attrition rate of CNS drug candidates has prompted a shift towards more physiologically relevant and predictive preclinical models.[3] This document provides an overview and detailed protocols for advanced in vitro models, high-throughput screening platforms, and key experimental assays that are revolutionizing the discovery and development of CNS-active agents.
Advanced In Vitro Models for CNS Drug Discovery
Traditional 2D cell monolayer cultures often fail to replicate the complex cytoarchitecture and cellular interactions of the human brain.[4][5] The advent of 3D culture systems, particularly patient-derived induced pluripotent stem cell (iPSC) technology, has provided researchers with more robust and translationally relevant platforms.[2][6]
CNS Organoids
Brain organoids are 3D self-organizing structures derived from pluripotent stem cells that mimic the architecture and developmental trajectories of the human brain.[6][7] They can be generated to model specific brain regions and are invaluable for studying neurodevelopmental diseases, infectious diseases, and for screening drug efficacy and neurotoxicity.[6][8]
-
Unguided Approach: Relies on the intrinsic ability of stem cells to self-organize, resulting in heterogeneous tissues resembling various brain regions.[6]
-
Guided Approach: Uses external patterning factors to direct differentiation towards specific brain-region organoids.[6]
Microfluidic "Organ-on-a-Chip" Models
These models use microfluidic platforms to culture brain cells in a more physiologically relevant microenvironment. They are particularly useful for creating advanced in vitro BBB models that recapitulate the in vivo barrier properties more accurately than traditional 2D transwell systems.[2][9]
Comparison of CNS Models
The selection of a model system is critical and depends on the specific research question, balancing physiological relevance with throughput and cost.
| Model Type | Key Advantages | Key Limitations | Throughput |
| 2D Cell Culture | High-throughput, low cost, reproducible.[5] | Lacks complex cell-cell interactions and 3D architecture.[10] | High |
| CNS Organoids | Mimics human brain architecture and development; patient-specific models (iPSCs).[6][7] | High variability, lack of vascularization and immune cells, models early development stages.[10][11] | Low to Medium |
| Organ-on-a-Chip | Precise control of microenvironment, can model BBB, potential for multi-organ systems.[2][9] | Complex fabrication, can be costly, lower throughput than 2D.[2] | Low to Medium |
| Animal Models | Gold standard for systemic effects, pharmacokinetics, and behavior.[1] | Species differences, high cost, ethical concerns, poor clinical translation for many CNS drugs.[1][9] | Low |
High-Throughput Screening (HTS) for CNS Drug Discovery
High-Throughput Screening (HTS) enables the rapid testing of hundreds of thousands of compounds to identify "hits"—molecules that modulate a specific biological target or pathway.[4][12] This process is central to modern drug discovery, moving from a "trial and error" approach to a more systematic one.[4]
HTS Workflow
The HTS process involves several key stages, from assay design to hit validation.[13][14] It is a multidisciplinary effort requiring expertise in biology, chemistry, and data analysis.[15]
References
- 1. Current advances in in vitro models of central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 4. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - ProQuest [proquest.com]
- 6. CNS organoids: an innovative tool for neurological disease modeling and drug neurotoxicity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neural organoid - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Brain Organoids: A Game-Changer for Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Human Brain Organoids—Opportunities and Challenges in Modeling Human Brain Development and Neurodevelopmental Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols for Antimicrobial Studies of Piperidin-4-one Derivatives
Introduction
Piperidin-4-one and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-HIV properties.[1] The piperidin-4-one scaffold is considered a versatile pharmacophore that can be suitably modified to enhance interactions with biological targets.[1] While specific antimicrobial studies on 1-(3-Phenoxypropyl)piperidin-4-one are not extensively documented in publicly available literature, this document provides a generalized framework and detailed protocols for evaluating the antimicrobial potential of novel piperidin-4-one derivatives, based on established methodologies and findings from studies on similar compounds.[2][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals.
The synthesis of piperidin-4-one derivatives can be achieved through various methods, with the Mannich reaction being a common approach.[1][2] This typically involves the condensation of an ethyl methyl ketone, a benzaldehyde, substituted aromatic aldehydes, and ammonium acetate.[2] Further modifications can be made to the core structure to explore structure-activity relationships and optimize antimicrobial efficacy.
Data Presentation
The following tables are templates that can be used to summarize quantitative data from antimicrobial susceptibility testing of novel piperidin-4-one derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Piperidin-4-one Derivatives against Bacterial Strains
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | |
| Derivative 1 | ||
| Derivative 2 | ||
| Derivative 3 | ||
| Control Drug (e.g., Ampicillin) |
Table 2: Minimum Bactericidal Concentration (MBC) of Piperidin-4-one Derivatives against Bacterial Strains
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | |
| Derivative 1 | ||
| Derivative 2 | ||
| Derivative 3 | ||
| Control Drug (e.g., Ampicillin) |
Table 3: Zone of Inhibition of Piperidin-4-one Derivatives against Fungal Strains (Agar Disk Diffusion)
| Compound | Fungal Strains |
| Candida albicans (mm) | |
| Derivative 1 | |
| Derivative 2 | |
| Derivative 3 | |
| Control Drug (e.g., Fluconazole) |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9] The broth microdilution method is a widely used technique for determining the MIC.[10][11][12]
Materials:
-
Test piperidin-4-one derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates[11]
-
Standardized bacterial inoculum (0.5 McFarland standard)[14]
-
Spectrophotometer
Protocol:
-
Preparation of Test Compounds: Prepare stock solutions of the piperidin-4-one derivatives in a suitable solvent (e.g., DMSO) and then dilute with MHB to twice the highest concentration to be tested.[13]
-
Serial Dilutions: Add 100 µL of sterile MHB to all wells of a 96-well plate. Pipette 100 µL of the 2x concentrated test compound into the first well and perform serial two-fold dilutions by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well.[15]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14][16] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[18]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9][11]
2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[19]
Materials:
-
MIC plates from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquots onto separate sections of an MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[19] This is determined by the absence of bacterial colonies on the agar.
3. Agar Disk Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[16][20]
Materials:
-
Test piperidin-4-one derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[20]
-
Standardized inoculum (0.5 McFarland standard)
-
Sterile swabs
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard.[14]
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure uniform growth.[20]
-
Disk Preparation and Placement: Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate. Using sterile forceps, place the disks on the inoculated agar surface, ensuring firm contact.[21]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-18 hours for bacteria, 25-30°C for 24-48 hours for fungi).
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters.[14]
Visualizations
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC and minimum bactericidal concentration (MBC) [bio-protocol.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Disk Diffusion | MI [microbiology.mlsascp.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 20. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 21. files.core.ac.uk [files.core.ac.uk]
Application Note and Protocol: In Vitro Assay for 1-(3-Phenoxypropyl)piperidin-4-one Activity at the Nociceptin/Orphanin FQ (NOP) Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects.[1][2] This application note describes a detailed protocol for determining the in vitro pharmacological activity of a specific piperidin-4-one derivative, 1-(3-Phenoxypropyl)piperidin-4-one. Based on the known activity of structurally related 3-phenoxypropyl piperidine analogues as agonists for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL1 receptor, this protocol outlines assays to characterize the binding affinity and functional activity of the test compound at this G-protein coupled receptor (GPCR).[3]
The NOP receptor, a member of the opioid receptor family, is implicated in a variety of physiological processes, including pain modulation, anxiety, and reward.[4][5] It is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This protocol details two primary assays: a radioligand binding assay to determine the compound's affinity for the NOP receptor and a cAMP accumulation assay to assess its functional agonist activity.
Signaling Pathway
The activation of the NOP receptor by an agonist, such as the endogenous ligand Nociceptin/Orphanin FQ or a synthetic compound like this compound, initiates an intracellular signaling cascade. As a Gi/o-coupled receptor, the activated NOP receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G-protein. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This inhibition leads to a reduction in the intracellular concentration of the second messenger, cyclic AMP (cAMP).
References
- 1. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
Modular Approaches Revolutionize Piperidine Synthesis for Pharmaceutical Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A series of innovative, modular strategies for the synthesis of piperidines, a crucial scaffold in numerous FDA-approved drugs, is streamlining the discovery and development of new therapeutics. These methods offer researchers and pharmaceutical scientists unprecedented flexibility and efficiency in constructing complex, substituted piperidine rings, accelerating the exploration of novel chemical space for drug candidates.
The piperidine nucleus is a ubiquitous structural motif in medicinal chemistry, found in drugs targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases. However, the synthesis of highly substituted and stereochemically complex piperidines has traditionally been a significant challenge, often requiring lengthy and inefficient synthetic routes. The development of modular approaches, which allow for the stepwise and versatile introduction of various substituents from simple starting materials, is overcoming these hurdles.
This application note details several cutting-edge modular strategies for piperidine synthesis, providing detailed protocols and quantitative data to facilitate their adoption in research and development laboratories. These approaches leverage diverse catalytic systems and reaction cascades to afford a wide array of functionalized piperidines with high levels of control over stereochemistry.
Key Methodologies at the Forefront of Piperidine Synthesis:
-
Biocatalytic C-H Oxidation and Radical Cross-Coupling: A powerful two-stage process that combines the selectivity of enzymatic C-H hydroxylation with the versatility of nickel-catalyzed radical cross-coupling. This method allows for the late-stage functionalization of simple piperidine precursors.[1]
-
Gold-Catalyzed One-Pot Synthesis of Piperidin-4-ols: A highly efficient cascade reaction involving a gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement to yield substituted piperidin-4-ols.[2]
-
Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines: A chemoenzymatic approach that enables the synthesis of various stereoisomers of 3,5-dioxygenated piperidines from a common intermediate, providing access to a diverse range of pharmacologically relevant compounds.
-
Modular Synthesis of Trisubstituted Chiral Piperidines: This strategy utilizes an orthogonally protected piperidine tricarboxylic acid diester as a versatile building block for sequential decarboxylative functionalizations, allowing for the controlled introduction of three different substituents.
-
Asymmetric Synthesis via NAE Condensation: An exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction provides a direct route to enantiomerically enriched substituted NH-piperidines.[3]
-
Stepwise Dearomative Functionalization of Pyridines: This approach involves the controlled, stepwise dearomatization of readily available pyridine derivatives to introduce multiple functional groups onto the piperidine ring with high stereoselectivity.[4][5]
These modular strategies represent a paradigm shift in the synthesis of complex piperidines, empowering chemists to rapidly generate libraries of diverse compounds for biological screening. The detailed application notes and protocols provided herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, accelerating the discovery of the next generation of piperidine-based medicines.
Application Notes and Protocols
Modular Piperidine Synthesis via Biocatalytic C-H Oxidation and Radical Cross-Coupling
This two-stage modular approach allows for the late-stage functionalization of piperidines at specific C-H bonds, offering a powerful tool for rapid analogue synthesis. The first stage employs a biocatalyst for selective hydroxylation, followed by a nickel-catalyzed radical cross-coupling to introduce a variety of substituents.[1]
Experimental Workflow:
Caption: Workflow for the two-stage modular piperidine synthesis.
Experimental Protocol: General Procedure for Biocatalytic Hydroxylation
A suspension of the piperidine substrate (1.0 equiv) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) is treated with a purified enzyme solution (e.g., an engineered P450 enzyme). The reaction mixture is supplemented with a cofactor regeneration system (e.g., glucose, glucose dehydrogenase, and NADP+). The mixture is shaken at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24-48 hours). The reaction is then quenched, and the hydroxylated product is extracted and purified by chromatography.
Experimental Protocol: General Procedure for Nickel-Catalyzed Decarboxylative Cross-Coupling
To a solution of the hydroxylated piperidine (1.0 equiv) and the carboxylic acid coupling partner (1.5 equiv) in a suitable solvent (e.g., DMF) are added a nickel catalyst (e.g., NiCl2·glyme, 10 mol%) and a photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 2 mol%). The reaction mixture is sparged with an inert gas (e.g., argon) and irradiated with blue light at room temperature for a specified time (e.g., 12-24 hours). The reaction is then quenched, and the functionalized piperidine product is purified by chromatography.
Quantitative Data:
| Entry | Piperidine Substrate | Coupling Partner | Product | Yield (%) |
| 1 | N-Boc-piperidine-4-carboxylic acid | 4-Fluorobenzoic acid | N-Boc-4-(4-fluorophenyl)piperidine | 78 |
| 2 | N-Boc-piperidine-3-carboxylic acid | Thiophene-2-carboxylic acid | N-Boc-3-(thiophen-2-yl)piperidine | 65 |
| 3 | N-Cbz-piperidine-2-carboxylic acid | Cyclohexanecarboxylic acid | N-Cbz-2-cyclohexylpiperidine | 72 |
One-Pot Synthesis of Substituted Piperidin-4-ols via Gold-Catalyzed Cyclization
This modular and highly efficient one-pot procedure combines a gold-catalyzed cyclization of N-homopropargyl amides with a subsequent chemoselective reduction and spontaneous Ferrier rearrangement to afford highly substituted piperidin-4-ols.[2]
Reaction Pathway:
Caption: Reaction pathway for the one-pot synthesis of piperidin-4-ols.
Experimental Protocol: General One-Pot Procedure
To a solution of the N-homopropargyl amide (1.0 equiv) in a suitable solvent (e.g., CH2Cl2) is added a gold(I) catalyst (e.g., [IPrAu(MeCN)]SbF6, 2 mol%). The mixture is stirred at room temperature until the cyclization is complete (monitored by TLC). A reducing agent (e.g., catecholborane, 1.2 equiv) is then added, and the reaction is stirred until the reduction of the intermediate piperidin-4-one is complete. The reaction is quenched, and the piperidin-4-ol product is purified by chromatography.
Quantitative Data:
| Entry | R1 | R2 | R3 | Product | Yield (%) | d.r. |
| 1 | Ph | H | Me | cis-1-Methyl-2-phenylpiperidin-4-ol | 85 | >20:1 |
| 2 | Bn | H | Et | cis-1-Ethyl-2-benzylpiperidin-4-ol | 82 | >20:1 |
| 3 | i-Pr | Me | Ph | cis-1-Phenyl-2-isopropyl-6-methylpiperidin-4-ol | 75 | 15:1 |
Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines
This divergent strategy allows for the selective synthesis of different stereoisomers of 3,5-disubstituted piperidines from a common precursor, which is synthesized via a chemoenzymatic method.
Synthetic Strategy:
Caption: Divergent synthesis of 3,5-disubstituted piperidines.
Experimental Protocol: Dynamic Kinetic Asymmetric Transformation (DYKAT)
A mixture of the cis/trans-3,5-piperidinediol (1.0 equiv), an acyl donor (e.g., isopropenyl acetate, 5.0 equiv), an enzyme (e.g., Novozym 435), and a ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2) in a suitable solvent (e.g., toluene) is stirred at a specific temperature (e.g., 60 °C) until the desired conversion is reached. The reaction is then filtered, and the product is purified by chromatography.
Quantitative Data:
| Product | Yield (%) | Diastereoselectivity | Enantiomeric Excess (%) |
| cis-(3R,5S)-Diacetate | 85 | >99:1 | >99 |
| cis-(3R,5S)-Diol | 95 (from diacetate) | - | >99 |
| cis-(3R,5S)-Hydroxy acetate | 91 (from diacetate) | - | >99 |
| trans-(3R,5R)-Hydroxy acetate | 75 | >95:5 | >99 |
Modular Approach to Trisubstituted Chiral Piperidines
This modular approach relies on the sequential decarboxylative functionalization of a versatile piperidine tricarboxylic acid diester intermediate, allowing for the stereoselective synthesis of highly elaborated chiral piperidines.
Modular Functionalization Strategy:
Caption: Sequential decarboxylative functionalization of a piperidine intermediate.
Experimental Protocol: Decarboxylative Suzuki Coupling
The piperidine tricarboxylic acid (1.0 equiv) is converted to its corresponding redox-active ester (e.g., TCNHPI ester). A solution of the redox-active ester, a boronic acid (2.0 equiv), a palladium catalyst (e.g., Pd(OAc)2, 10 mol%), and a ligand (e.g., SPhos, 20 mol%) in a suitable solvent mixture (e.g., toluene/H2O) is heated under an inert atmosphere. The product is then purified by chromatography.
Quantitative Data:
| Entry | R1 (from Suzuki) | R2 (from Giese) | Product | Yield (%) |
| 1 | Phenyl | Acrylonitrile | 2-Phenyl-3-cyanoethyl-piperidine-6-carboxylate | 65 |
| 2 | 4-Methoxyphenyl | Methyl acrylate | 2-(4-Methoxyphenyl)-3-(methoxycarbonylethyl)-piperidine-6-carboxylate | 70 |
| 3 | Thien-2-yl | Styrene | 2-(Thien-2-yl)-3-phenethyl-piperidine-6-carboxylate | 62 |
Asymmetric Synthesis of Substituted NH-Piperidines via NAE Condensation
This method utilizes an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation to produce enantiopure substituted NH-piperidines.[3]
Reaction Scheme:
Caption: Asymmetric synthesis of NH-piperidines via NAE condensation.
Experimental Protocol: General Procedure
To a solution of the nitroalkene (1.0 equiv) and the chiral amine (1.2 equiv) in a suitable solvent (e.g., THF) is added the enone (1.5 equiv). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the substituted piperidine. For deprotection of the chiral auxiliary, the product is treated with an appropriate reagent (e.g., TFA in DCM).
Quantitative Data:
| Entry | Nitroalkene | Chiral Amine | Enone | Yield (%) | ee (%) |
| 1 | β-Nitrostyrene | (R)-α-Methylbenzylamine | Methyl vinyl ketone | 88 | >95 |
| 2 | 1-Nitrocyclohexene | (S)-1-Phenylethylamine | Ethyl acrylate | 85 | >95 |
| 3 | 2-Nitropropene | (R)-1-(1-Naphthyl)ethylamine | Acrylonitrile | 92 | >95 |
Modular Piperidine Synthesis via Stepwise Dearomative Functionalization of Pyridines
This strategy provides access to highly substituted piperidines through a controlled, stepwise dearomatization of pyridines, allowing for the introduction of various functional groups with high stereocontrol.[4][5]
Logical Workflow:
Caption: Stepwise dearomative functionalization of pyridines.
Experimental Protocol: General Procedure for Dearomative Borylation
A solution of the pyridine (1.0 equiv) is treated with an activating agent (e.g., phenyl chloroformate). The resulting dihydropyridine intermediate is then subjected to a copper-catalyzed borylation reaction using a boron reagent (e.g., B2pin2) in the presence of a copper catalyst and a chiral ligand. The borylated piperidine derivative can then undergo further functionalization.
Quantitative Data:
| Entry | Pyridine Substrate | First Functionalization | Second Functionalization | Product | Yield (%) | d.r. | ee (%) |
| 1 | 4-Phenylpyridine | Borylation | Hydrogenation | 3-Boryl-4-phenylpiperidine | 75 | >20:1 | 95 |
| 2 | 3-Methylpyridine | Allylation | Reduction | 2-Allyl-3-methylpiperidine | 68 | 10:1 | 92 |
| 3 | 2-Chloropyridine | Cyanation | Cyclization | Fused piperidine system | 60 | - | - |
References
- 1. news-medical.net [news-medical.net]
- 2. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 5. The Construction of Highly Substituted Piperidines via Dearomative Functionalization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Piperidin-4-one Mannich Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Mannich condensation reaction for the synthesis of piperidin-4-one derivatives.
Frequently Asked Questions (FAQs)
Q1: My Mannich condensation reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the piperidin-4-one Mannich reaction can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal pH: The pH of the reaction medium is crucial. The reaction generally proceeds best under weakly acidic conditions. If the medium is too acidic, the amine reactant will be protonated, reducing its nucleophilicity. Conversely, a basic medium may not facilitate the formation of the necessary iminium ion intermediate. Consider buffering the reaction mixture to a pH between 4 and 5.
-
Incorrect Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions. While heating can accelerate the condensation, excessive heat may lead to decomposition of reactants or products. An initial attempt at room temperature or gentle heating (40-60°C) is advisable. Monitor the reaction progress by TLC to determine the optimal temperature.[1]
-
Improper Stoichiometry: The molar ratio of the reactants (piperidin-4-one, aldehyde, and amine) is critical. An excess of the aldehyde or amine can lead to the formation of byproducts. A 1:2:1 molar ratio of the ketone, aldehyde, and amine respectively is a common starting point for the synthesis of 2,6-diarylpiperidin-4-ones.[2][3]
-
Poor Quality Reagents or Solvents: Ensure that all reagents and solvents are of high purity and dry, as impurities and water can interfere with the reaction.
-
Inefficient Iminium Ion Formation: The formation of the iminium ion from the aldehyde and amine is a key step.[4] If this step is slow, the overall reaction rate will be low. The choice of amine and aldehyde can significantly impact this.
Q2: I am observing significant amounts of byproducts in my reaction mixture. What are these byproducts and how can I minimize their formation?
A2: Byproduct formation is a common issue. The most prevalent side reactions include:
-
Bis-alkylation: Primary amines can react with two molecules of the aldehyde and ketone, leading to the formation of tertiary amine byproducts. Using a secondary amine, if the desired product allows, can prevent this.
-
Self-condensation of the Ketone: Under certain conditions, the piperidin-4-one can undergo self-condensation. Careful control of reaction conditions, particularly temperature and catalyst, can minimize this.
-
Formation of Aminals: The aldehyde may react with two equivalents of the amine to form an aminal. Using the correct stoichiometry is crucial to avoid this.
-
Polymerization of the Aldehyde: Formaldehyde, if used, is prone to polymerization. Using paraformaldehyde and depolymerizing it in situ can sometimes provide better control.
To minimize byproducts, consider the following:
-
Slowly add the aldehyde to the mixture of the piperidin-4-one and the amine.
-
Maintain the optimal reaction temperature and pH.
-
Use the appropriate stoichiometry of reactants.
Q3: My reaction seems to have stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: If you are using a catalyst, it may have become deactivated. Adding a fresh portion of the catalyst might restart the reaction.
-
Equilibrium: The Mannich reaction is often reversible.[5] If the reaction has reached equilibrium, you may need to shift it towards the product side. This can sometimes be achieved by removing water formed during the reaction using a Dean-Stark apparatus, although this is less common for piperidin-4-one syntheses which are often run in protic solvents.
-
Low Reactivity of Substrates: If you are using sterically hindered or electronically deactivated aldehydes or amines, the reaction may be inherently slow. In such cases, longer reaction times, higher temperatures, or the use of a more active catalyst might be necessary.
Q4: How do I effectively purify my piperidin-4-one Mannich base product?
A4: The purification method will depend on the physical properties of your product and the nature of the impurities.
-
Recrystallization: This is the most common and effective method for purifying solid Mannich bases. Ethanol is a frequently used solvent for the recrystallization of 2,6-diarylpiperidin-4-one derivatives.[6] Other solvent systems that have been reported include ethanol-ethyl acetate and benzene-petroleum ether mixtures.[6]
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is a good alternative. A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis. A reported solvent system for a piperidin-4-one derivative is a 1:4 mixture of ethyl acetate and hexane.[6]
-
Acid-Base Extraction: Since Mannich bases are basic, an acid-base extraction can be used to separate them from non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove impurities, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.
Data Presentation
Table 1: Recommended Reaction Conditions for the Synthesis of 2,6-Diaryl-Piperidin-4-ones
| Parameter | Recommended Condition | Typical Yields | Notes |
| Reactants | Substituted aromatic aldehyde, a ketone (e.g., ethyl methyl ketone), and an amine source (e.g., ammonium acetate) | 60-90% | The choice of substituents on the aldehyde can affect the yield. |
| Solvent | Ethanol | - | Protic solvents are generally preferred.[7] |
| Catalyst | Often self-catalyzed by the amine or ammonium salt. Weak acids can be used. | - | The use of a catalyst is generally necessary for this transformation.[8] |
| Temperature | Reflux | - | Monitor reaction by TLC to avoid prolonged heating and potential decomposition. |
| pH | Weakly acidic (around 4-5) | - | Crucial for balancing amine nucleophilicity and iminium ion formation. |
| Reaction Time | Several hours to overnight | - | Monitor reaction progress by TLC. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,6-Diaryl-3-methyl-4-piperidones [2][3]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted aromatic aldehyde (2 mmol) and ethyl methyl ketone (1 mmol) in ethanol (20 mL).
-
Addition of Amine: To this solution, add ammonium acetate (1 mmol).
-
Reaction: Stir the mixture at room temperature for 30 minutes, and then heat it to reflux. Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with constant stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Dry the crude product and recrystallize it from ethanol to obtain the pure 2,6-diaryl-3-methyl-4-piperidone.
Mandatory Visualization
Caption: Mechanism of the Mannich Condensation Reaction.
Caption: General Experimental Workflow for Piperidin-4-one Synthesis.
Caption: Troubleshooting Decision Tree for the Mannich Reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Mannich Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(3-Phenoxypropyl)piperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Phenoxypropyl)piperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct approach for the synthesis of this compound is the N-alkylation of piperidin-4-one with 3-phenoxypropyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
Q2: What are the crucial reaction parameters to control during the synthesis?
Key parameters to control for a successful synthesis with high yield and purity include:
-
Choice of Base: A non-nucleophilic base is preferred to avoid side reactions with the alkylating agent. Potassium carbonate (K₂CO₃) is a common choice.[1][2]
-
Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally used to facilitate the dissolution of reactants and promote the desired SN2 reaction.[1]
-
Temperature: The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures can promote the formation of elimination side products.
-
Stoichiometry: The molar ratio of the reactants, particularly the alkylating agent, should be carefully controlled to minimize side reactions such as dialkylation.[1]
Q3: What are the potential side products in this synthesis?
Several side products can form during the synthesis of this compound. The most common ones include:
-
Piperidin-4-one starting material: Incomplete reaction can leave unreacted piperidin-4-one.
-
3-Phenoxy-1-propene: This is an elimination product formed from 3-phenoxypropyl bromide, especially at higher temperatures.
-
1,1-bis(3-phenoxypropyl)piperidin-4-one: This is a dialkylation product where the piperidine nitrogen is alkylated twice.
-
Phenol: Can be present as an impurity from the synthesis of 3-phenoxypropyl bromide or due to its decomposition.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time and monitor by TLC or GC-MS. - Increase the reaction temperature moderately, but be cautious of increased elimination side products. |
| Sub-optimal base | - Ensure the base is anhydrous and of good quality. - Consider using a stronger, non-nucleophilic base like cesium carbonate. |
| Poor solubility of reactants | - Ensure the chosen solvent effectively dissolves all reactants. - Consider switching to a more polar aprotic solvent like DMF if using acetonitrile.[1] |
| Loss during work-up and purification | - Optimize the extraction and purification steps. - Ensure the pH is appropriately adjusted during aqueous work-up to minimize product loss. |
Problem 2: High Levels of Impurities in the Crude Product
| Impurity | Possible Cause | Suggested Solution |
| Unreacted Piperidin-4-one | Insufficient amount of alkylating agent or short reaction time. | Use a slight excess of 3-phenoxypropyl bromide (e.g., 1.1-1.2 equivalents).[1] Increase the reaction time. |
| 3-Phenoxy-1-propene | High reaction temperature favoring elimination (E2) over substitution (SN2). | Lower the reaction temperature and extend the reaction time. |
| 1,1-bis(3-phenoxypropyl)piperidin-4-one (Dialkylation) | High excess of the alkylating agent. | Use a controlled amount of 3-phenoxypropyl bromide (around 1.1 equivalents). Add the alkylating agent slowly to the reaction mixture.[1] |
| Phenol | Impurity in the starting 3-phenoxypropyl bromide or its degradation. | Use high-purity starting materials. Purify the 3-phenoxypropyl bromide before use if necessary. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile (10 mL/g of piperidin-4-one HCl) is added 3-phenoxypropyl bromide (1.1 eq). The reaction mixture is heated to 70-80 °C and stirred for 12-16 hours, while monitoring the reaction progress by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be further purified by column chromatography or distillation under reduced pressure.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Yield (%) | Expected Purity (%) (by GC) |
| Base | K₂CO₃ | 75-85 | >95 |
| Cs₂CO₃ | 80-90 | >97 | |
| Solvent | Acetonitrile | 75-85 | >95 |
| DMF | 80-90 | >97 | |
| Temperature | 70-80 °C | 75-85 | >95 |
| > 90 °C | < 70 | Lower due to increased elimination | |
| Alkylating Agent | 1.1 eq | 80-90 | >97 |
| > 1.5 eq | Variable | Lower due to increased dialkylation |
Table 2: Common Side Products and their Identification
| Side Product | Molecular Weight | Identification Method |
| Piperidin-4-one | 99.13 | GC-MS, ¹H NMR |
| 3-Phenoxy-1-propene | 134.18 | GC-MS, ¹H NMR |
| 1,1-bis(3-phenoxypropyl)piperidin-4-one | 367.50 | LC-MS, ¹H NMR |
| Phenol | 94.11 | GC-MS, ¹H NMR |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side product formation pathways.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Recrystallization of Piperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of piperidin-4-one and its derivatives. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing piperidin-4-one?
The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For piperidin-4-one and its derivatives, ethanol is the most commonly reported and effective solvent for recrystallization.[1][2] Other successful solvent systems include:
-
Methanol [1]
-
Isopropyl Alcohol (IPA)
-
Solvent Mixtures:
The choice of solvent will depend on the specific derivative and the impurities present. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific compound.
Q2: My piperidin-4-one derivative "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming solid crystals. This can happen if the melting point of your compound is lower than the boiling point of the solvent or if there are significant impurities. Here are some troubleshooting steps:
-
Re-heat the solution: Add a small amount of additional solvent to ensure everything is fully dissolved.
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow cooling by insulating the flask. Rapid cooling often promotes oiling.
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
Change the solvent: If the problem persists, your compound may be too soluble or its melting point too low for the chosen solvent. Try a solvent in which the compound is less soluble, or use a two-solvent system.
Q3: I have a very low recovery of my recrystallized product. What are the common causes?
Low recovery can be frustrating. Here are the most common reasons and how to address them:
-
Using too much solvent: The most frequent cause of low yield is adding an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary to fully dissolve the compound. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete crystallization: Ensure the solution has cooled sufficiently to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can improve yield.
-
Washing with a warm or inappropriate solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
Q4: My recrystallized product is still colored. How can I remove colored impurities?
If your product remains colored after recrystallization, the impurity is likely soluble in the solvent. To address this:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities.
-
Boil briefly: Gently boil the solution with the charcoal for a few minutes to ensure complete adsorption.
-
Hot filter the solution: Use fluted filter paper to filter the hot solution and remove the charcoal. Be cautious as the charcoal can sometimes pass through the filter paper.
Important Note: Do not add activated charcoal to a boiling solution, as this can cause it to boil over violently.
Data Presentation
Solubility of 4-Piperidone Hydrochloride Monohydrate
| Solvent | Solubility |
| Dimethylformamide (DMF) | 5 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 2 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
This data is for 4-Piperidone Hydrochloride Monohydrate. Solubility will vary for the free base and other derivatives.
Qualitative Solubility of Piperidin-4-one Derivatives
| Compound Type | Soluble In | Insoluble In |
| Piperidin-4-one (Free Base) | Alcohols, Ethers, Chloroform | Non-polar solvents (e.g., hexane) |
| N-Benzyl-4-piperidone | Ethanol, Methanol, DMSO, Toluene, Xylene | Water[1] |
| 4-Piperidone Hydrochloride | Water, Methanol, Ethanol | Non-polar organic solvents |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization of Piperidin-4-one Hydrochloride
This protocol is a general guideline and may need to be optimized for your specific compound and scale.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropyl alcohol or ethanol).
-
Dissolution:
-
Place the crude piperidin-4-one hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Pre-heat a separate flask and a funnel with fluted filter paper.
-
Pour the hot solution through the filter paper to remove insoluble materials.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time.
-
Once the flask has reached room temperature, you may place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by continuing to draw a vacuum.
-
For final drying, transfer the crystals to a watch glass or drying dish.
-
Mandatory Visualizations
Experimental Workflow for Recrystallization
Caption: A typical workflow for the recrystallization of piperidin-4-one.
Troubleshooting Logic for "Oiling Out"
Caption: A decision tree for troubleshooting when a compound "oils out".
References
Technical Support Center: Catalyst Efficiency in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the catalytic synthesis of piperidines. The information is designed to help optimize reaction conditions, improve catalyst performance, and increase product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing piperidines?
A1: The primary methods for piperidine synthesis include:
-
Hydrogenation of Pyridines: This is a widely used method involving the reduction of the pyridine ring using hydrogen gas and a metal catalyst. Common catalysts include rhodium, ruthenium, palladium, nickel, and platinum.[1][2] These reactions often require high pressure and temperature to overcome the aromaticity of the pyridine ring.[2][3]
-
Reductive Amination: This involves the cyclization of precursors like 1,5-dicarbonyl compounds (e.g., glutaraldehyde) with an amine in the presence of a reducing agent.[4][5]
-
Cyclization Reactions: Intramolecular cyclization of suitable linear precursors, such as amino alcohols or dihaloalkanes with primary amines, can form the piperidine ring.[1][6]
-
Biocatalysis: Emerging methods utilize enzymes, such as immobilized lipases, to catalyze the multicomponent synthesis of piperidine derivatives under mild conditions.[7]
Q2: How do I select the appropriate catalyst for my specific piperidine synthesis?
A2: Catalyst selection depends on several factors:
-
Substrate: The functional groups on your pyridine or precursor molecule will dictate the choice of catalyst to avoid unwanted side reactions. For instance, pyridines with reducible functional groups may require chemoselective catalysts.[8]
-
Desired Stereochemistry: For the synthesis of chiral piperidines, asymmetric hydrogenation using chiral catalysts (e.g., Rh- or Ir-based complexes with chiral ligands) is often necessary.[9][10]
-
Reaction Conditions: The required temperature and pressure will influence your choice. For example, nickel catalysts often require high temperatures (170-200°C), while rhodium or ruthenium catalysts can sometimes operate under milder conditions.[2][11]
-
Cost and Availability: For large-scale synthesis, cost-effective and reusable catalysts like heterogeneous nickel or cobalt-based systems may be preferred over more expensive noble metal catalysts.[2]
Q3: What are the main causes of low catalyst efficiency or deactivation?
A3: Catalyst deactivation is a common issue and can be caused by:
-
Catalyst Poisoning: The nitrogen atom in pyridine and piperidine can strongly coordinate to the metal center of the catalyst, blocking active sites.[8] Impurities in the substrate or solvent, such as sulfur compounds, can also act as poisons.
-
Sintering: At high temperatures, metal nanoparticles on a support can agglomerate, reducing the active surface area.
-
Leaching: The active metal can dissolve from the support into the reaction medium, leading to a loss of catalytic activity.
-
Fouling: Deposition of byproducts or polymers on the catalyst surface can block access to the active sites.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Pyridine to Piperidine
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Inactivity | Ensure the catalyst is fresh or properly activated. For heterogeneous catalysts, check for proper dispersion and storage conditions. | Catalysts can lose activity over time due to oxidation or improper storage. |
| Catalyst Poisoning | Purify the substrate and solvent to remove potential poisons (e.g., sulfur, water). Consider using a guard bed to trap impurities before they reach the catalyst. | The lone pair of electrons on the nitrogen in pyridine can act as a catalyst poison.[8] |
| Insufficient Reaction Conditions | Increase hydrogen pressure and/or temperature. Saturation of the aromatic pyridine ring is often challenging and requires forcing conditions.[3] | Overcoming the aromatic stabilization energy of the pyridine ring requires significant energy input. |
| Poor Catalyst-Substrate Contact | Improve stirring/agitation to ensure good mixing, especially for heterogeneous catalysts. | Inefficient mixing can lead to mass transfer limitations, where the reaction rate is limited by the diffusion of reactants to the catalyst surface. |
Problem 2: Formation of Significant Byproducts / Low Selectivity
| Potential Cause | Troubleshooting Step | Explanation |
| Over-hydrogenation or Hydrogenolysis | Reduce reaction temperature, pressure, or time. Select a more chemoselective catalyst. | Functional groups on the pyridine ring (e.g., halogens, ketones) can be reduced under harsh hydrogenation conditions.[8] |
| Incomplete Reduction | Increase reaction time or catalyst loading. Ensure adequate hydrogen supply. | Partial hydrogenation can lead to the formation of tetrahydropyridine or dihydropyridine intermediates. |
| Side Reactions | Optimize the solvent and temperature. For example, in some cyclization reactions, lower temperatures can inhibit unwanted side reactions.[1] | The choice of solvent can influence reaction pathways and the stability of intermediates. |
| Isomerization | For stereoselective synthesis, ensure the chiral ligand is stable under the reaction conditions and that the catalyst-ligand ratio is optimal. | The ratio of catalysts and co-catalysts can play a key role in the isomerization of the final product.[2] |
Problem 3: Difficulty in Catalyst Recovery and Reuse (Heterogeneous Catalysts)
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Leaching | Choose a more robust support material or use a catalyst with stronger metal-support interactions. | Leaching of the active metal not only reduces activity but also contaminates the product. |
| Mechanical Degradation | Use a catalyst support with higher mechanical strength, especially in stirred reactors. | The physical breakdown of the catalyst support can lead to fines that are difficult to separate. |
| Incomplete Separation | Use filtration or centrifugation for recovery. For magnetic catalysts, a simple external magnet can be used for separation.[7] | Efficient recovery is crucial for the cost-effectiveness of the process. |
| Deactivation after First Use | Implement a regeneration step, such as calcination or washing with a suitable solvent, to remove adsorbed species. | Adsorbed products or byproducts can block active sites, requiring a cleaning step before reuse. |
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems used in piperidine synthesis.
Table 1: Hydrogenation of Pyridine Derivatives with Various Catalysts
| Catalyst | Substrate | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | Key Observations |
| 10% Rh/C | Pyridine | 80 | 5 | - | High | Effective under mild conditions in water.[12] |
| Rh₂O₃ | 2-Acetylpyridine | 40 | 5 | 16 | >99 | Reduces both the pyridine ring and the ketone group.[8] |
| Nickel Silicide | Substituted Pyridines | - | - | - | High | A stable and reusable non-noble metal catalyst.[2] |
| Heterogeneous Cobalt | Substituted Pyridines | - | - | - | Good | Can be used in water as a solvent.[2] |
| Pt/C | Ethyl Nicotinate | 60-80 | 30-80 | - | Full Conversion | Higher pressure favors the cis-diastereomer.[3] |
Table 2: Optimization of a One-Pot Synthesis of N-phenethyl Piperidine [1]
| Entry | Base (equiv.) | Reductant | Temperature (°C) | Yield (%) |
| 1 | Pyridine (1.2) | NaBH₄ | -78 | 28 |
| 2 | 2-Cl-Py (1.2) | NaBH₄ | -78 | 50 |
| 3 | 2-F-Py (1.2) | NaBH₄ | -78 | 90 |
| 4 | 2-F-Py (1.2) | KBH₄ | -78 | 75 |
| 5 | 2-F-Py (1.2) | NaBH₃CN | -78 | 40 |
| 6 | 2-F-Py (1.2) | NaBH₄ | -30 | 73 |
| 7 | 2-F-Py (1.2) | NaBH₄ | 0 | 66 |
Reaction Conditions: Halogenated amide (0.5 mmol), Tf₂O (1.1 equiv.), base, CH₂Cl₂, Ar, 30 min → reductant (2.0 equiv.), MeOH, r.t., 2 h.
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of Pyridine using Rh₂O₃ [8]
-
Preparation: To a vial, add the pyridine substrate (0.8 mmol), Rh₂O₃ (1 mg, 0.5 mol%), and 2,2,2-trifluoroethanol (TFE, 1 mL).
-
Reaction Setup: Place the vial inside a high-pressure reactor.
-
Hydrogenation: Purge the reactor with hydrogen gas three times, and then pressurize to 5 bar of H₂.
-
Reaction: Stir the mixture at 40°C for 16 hours.
-
Work-up: After cooling to room temperature and carefully releasing the pressure, the reaction mixture can be analyzed directly (e.g., by NMR with an internal standard) or subjected to purification.
Protocol 2: One-Pot Synthesis of Piperidines from Halogenated Amides [1]
-
Initial Setup: In a dry 25 mL round-bottom flask under an argon atmosphere, add the secondary amide (0.5 mmol), anhydrous CH₂Cl₂ (10 mL), and 2-fluoropyridine (0.6 mmol, 1.2 equiv.).
-
Activation: Cool the mixture to -78°C and add triflic anhydride (Tf₂O, 0.55 mmol, 1.1 equiv.) dropwise. Stir the reaction for 30 minutes at this temperature.
-
Reduction: Add NaBH₄ (1.0 mmol, 2 equiv.) and methanol (5 mL) to the flask.
-
Final Reaction: Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Analysis: The yield can be determined by ¹H NMR spectroscopy using an internal standard.
Visualizations: Workflows and Pathways
Caption: A troubleshooting workflow for low yield in piperidine synthesis.
Caption: Simplified catalytic cycle for the hydrogenation of pyridine.
References
- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thalesnano.com [thalesnano.com]
- 4. researchgate.net [researchgate.net]
- 5. Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Piperidine synthesis [organic-chemistry.org]
Technical Support Center: Production of 1-(3-Phenoxypropyl)piperidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(3-phenoxypropyl)piperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is the N-alkylation of piperidin-4-one with a 3-phenoxypropyl halide (e.g., 3-phenoxypropyl bromide). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Q2: What are the critical parameters to control during the N-alkylation reaction?
A2: Key parameters include reaction temperature, choice of base and solvent, and the stoichiometry of the reactants. Careful control of these variables is crucial for maximizing yield and minimizing the formation of impurities.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: A primary side reaction is the over-alkylation of the piperidine nitrogen, leading to the formation of a quaternary ammonium salt. Other potential side reactions may involve the reactivity of the ketone functional group or elimination reactions of the alkylating agent, depending on the reaction conditions.
Q4: How can the product be purified, especially at a larger scale?
A4: Purification can be achieved through several methods. Crystallization is often a preferred method for obtaining a high-purity solid product.[1][2] Column chromatography is suitable for smaller scales but may be less practical for large-scale production. Distillation under reduced pressure can also be employed if the product is a liquid and thermally stable.
Q5: What are the main safety concerns when handling the reactants?
A5: Piperidin-4-one and its derivatives can be hazardous. It is important to consult the Safety Data Sheet (SDS) for all reactants. Piperidine, a related starting material, is a flammable and toxic liquid that can cause severe skin burns and eye damage.[1] Alkylating agents like 3-phenoxypropyl bromide can be irritants. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | - Inactive starting materials.- Inappropriate base or solvent.- Reaction temperature is too low. | - Check the purity and integrity of piperidin-4-one and 3-phenoxypropyl bromide.- Screen different bases (e.g., K₂CO₃, NaH, triethylamine) and solvents (e.g., DMF, acetonitrile, toluene).- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. |
| Formation of a significant amount of quaternary ammonium salt (over-alkylation) | - Excess of the alkylating agent (3-phenoxypropyl bromide).- High reaction temperature or prolonged reaction time. | - Use a stoichiometric amount or a slight excess of piperidin-4-one.- Add the alkylating agent slowly to the reaction mixture.- Optimize the reaction temperature and time to favor the formation of the desired mono-alkylated product. |
| Presence of unreacted piperidin-4-one | - Insufficient amount of alkylating agent.- Short reaction time or low temperature. | - Ensure the correct stoichiometry of reactants.- Increase the reaction time or temperature and monitor for the disappearance of the starting material. |
| Difficulty in isolating the product | - Product is an oil and does not crystallize easily.- Formation of an emulsion during work-up. | - Attempt to form a salt (e.g., hydrochloride) which may be more crystalline.- Try different solvent systems for crystallization.- If an emulsion forms, try adding brine or filtering through celite. |
| Inconsistent yields upon scale-up | - Poor heat transfer in a larger reactor, leading to localized overheating and side reactions.- Inefficient mixing, resulting in non-homogeneous reaction conditions. | - Ensure adequate cooling and temperature control of the reactor.- Use a reactor with an appropriate agitator to ensure efficient mixing. Consider a staged addition of reagents. |
Experimental Protocols
General Laboratory-Scale Synthesis of this compound
Materials:
-
Piperidin-4-one hydrochloride
-
3-Phenoxypropyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add 3-phenoxypropyl bromide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Reaction Pathway for the Synthesis of this compound
References
Technical Support Center: Refining Column Chromatography of Piperidin-4-One Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of piperidin-4-one derivatives by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of piperidin-4-one derivatives in a question-and-answer format.
Q1: My piperidin-4-one derivative is showing significant peak tailing on a silica gel column. What is the cause and how can I fix it?
A1: Peak tailing is a common issue when purifying basic compounds like piperidin-4-one derivatives on standard silica gel. The acidic nature of silica gel interacts strongly with the basic nitrogen atom of the piperidine ring, leading to poor peak shape.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.1-1% triethylamine (Et3N) or a few drops of ammonia solution to the mobile phase.[1] This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your compound and resulting in more symmetrical peaks.
-
Use of Deactivated Silica: Consider using a deactivated or end-capped silica gel.[2][3] These stationary phases have fewer free silanol groups, which are the primary sites of interaction with basic compounds.
-
Alternative Stationary Phases: If peak tailing persists, consider using an alternative stationary phase such as alumina (basic or neutral) or a polymer-based column.[1]
Q2: I am having difficulty separating my desired piperidin-4-one derivative from closely related impurities. How can I improve the resolution?
A2: Poor resolution between your target compound and impurities can be addressed by optimizing several chromatographic parameters.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Strength: If your compounds are eluting too quickly (high Rf values), decrease the polarity of your mobile phase. For a common mobile phase system like hexane/ethyl acetate, this means increasing the proportion of hexane.[4] Conversely, if your compounds are eluting too slowly, increase the polarity by adding more ethyl acetate.
-
Solvent System: Experiment with different solvent systems. For example, dichloromethane/methanol or chloroform/acetone might offer different selectivities for your compounds.
-
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of complex mixtures.[1] This technique helps to elute strongly retained compounds as sharper peaks.
-
Column Dimensions: Use a longer and narrower column. This increases the number of theoretical plates, providing better separation efficiency.
-
Flow Rate: Optimize the flow rate. A slower flow rate allows for better equilibration between the stationary and mobile phases, often leading to improved resolution.
Q3: My piperidin-4-one derivative is not eluting from the silica gel column, even with a highly polar mobile phase.
A3: This issue, known as irreversible adsorption, can occur if your compound has a very strong affinity for the stationary phase.
Solutions:
-
Check for Compound Degradation: Your compound might be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots appear.
-
Drastic Increase in Polarity: Try a very polar mobile phase, such as 10-20% methanol in dichloromethane, sometimes with a small amount of acetic or formic acid to help protonate and release the compound. However, be aware that high concentrations of methanol can dissolve some of the silica gel.
-
Change of Stationary Phase: Switch to a less retentive stationary phase, such as alumina or a C18 reversed-phase column.
Q4: I am observing multiple spots on TLC after column chromatography, indicating my fractions are not pure. What could be the problem?
A4: Contamination of fractions can happen for several reasons.
Solutions:
-
Column Overloading: You may have loaded too much sample onto the column. This leads to broad bands that overlap, resulting in mixed fractions. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
Improper Column Packing: An unevenly packed column will have channels, leading to a non-uniform flow of the mobile phase and poor separation. Ensure your silica gel is packed uniformly as a slurry.
-
Fraction Size: You might be collecting fractions that are too large. For difficult separations, collect smaller fractions to better isolate individual components.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of a newly synthesized piperidin-4-one derivative on a silica gel column?
A1: A good starting point for many piperidin-4-one derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[4] A common starting ratio is 4:1 hexane:ethyl acetate. You can then optimize this ratio based on the TLC analysis of your crude product. Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system for optimal separation on the column.[1]
Q2: How do I choose the right stationary phase for my piperidin-4-one derivative?
A2: Silica gel is the most common and cost-effective stationary phase for the purification of piperidin-4-one derivatives.[4] However, due to its acidic nature, it can cause peak tailing with these basic compounds. If this is a significant issue, consider the following alternatives:
-
Neutral or Basic Alumina: Good for separating basic compounds.
-
Reversed-Phase Silica (C18): Separates compounds based on hydrophobicity. This is a good option if your compound is not very polar.
-
Polymer-based Resins: Can offer different selectivities compared to silica-based materials.
Q3: What are the best methods for loading my sample onto the column?
A3: There are two main methods for sample loading:
-
Wet Loading: Dissolve your sample in a minimum amount of the initial mobile phase and carefully apply it to the top of the column. This method is quick but can be problematic if your sample is not very soluble in the mobile phase.
-
Dry Loading: Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is generally preferred as it often leads to better separation and sharper bands, especially for less soluble compounds.
Q4: How can I visualize my piperidin-4-one derivative on a TLC plate if it is not UV-active?
A4: If your compound does not have a UV chromophore, you can use a variety of staining reagents to visualize the spots on a TLC plate. Common stains that work well for amine-containing compounds include:
-
Potassium Permanganate (KMnO4) stain: A general-purpose stain that reacts with many functional groups.
-
Ninhydrin stain: Specific for primary and secondary amines, often giving a characteristic color.
-
Iodine chamber: Iodine vapor will reversibly stain many organic compounds.
Quantitative Data
The following table summarizes typical parameters for the column chromatography of piperidin-4-one derivatives. Please note that these are general guidelines, and optimal conditions will vary depending on the specific derivative.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) | Standard choice for most applications. |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 4:1, 2:1) | A versatile and common solvent system.[4] |
| Dichloromethane/Methanol (e.g., 98:2, 95:5) | For more polar derivatives. | |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine | Added to reduce peak tailing of basic compounds.[1] |
| Target Rf on TLC | 0.2 - 0.3 | For optimal separation on the column.[1] |
| Sample Loading (Dry) | 1-5% of silica gel mass | Higher loading can lead to decreased resolution. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography of a Piperidin-4-one Derivative
-
TLC Analysis: Develop a suitable mobile phase system using TLC. The ideal system will give a well-separated spot for your target compound with an Rf value between 0.2 and 0.3. If peak tailing is observed on the TLC plate, add a small amount of triethylamine (e.g., 0.5%) to the developing solvent.
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude piperidin-4-one derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Gently add the mobile phase to the top of the column, taking care not to disturb the top layer of sand.
-
Apply gentle pressure (e.g., using a pump or a bulb) to start the elution.
-
Collect fractions in an orderly manner (e.g., in test tubes in a rack).
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the separation progresses.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing them (e.g., under a UV lamp or by staining).
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified piperidin-4-one derivative.
Visualizations
Caption: Experimental workflow for the purification of piperidin-4-one derivatives.
Caption: Troubleshooting decision tree for piperidin-4-one chromatography.
References
Validation & Comparative
A Comparative Analysis of 1-(3-Phenoxypropyl)piperidin-4-one and its Analogs as Nociceptin/Orphanin FQ Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor family, has emerged as a promising target for the development of novel therapeutics for pain, anxiety, and substance abuse disorders.[1] Piperidin-4-one derivatives represent a significant class of compounds that have been explored for their NOP receptor agonist activity. This guide provides a comparative analysis of 1-(3-phenoxypropyl)piperidin-4-one and other key piperidin-4-one derivatives, focusing on their in vitro pharmacological profiles. The information presented is collated from multiple studies to offer a comprehensive overview of their structure-activity relationships (SAR).
Quantitative Comparison of Piperidin-4-one Derivatives
The following table summarizes the in vitro activity of this compound and a selection of its analogs at the human NOP receptor. The data is compiled from various studies and presented to facilitate a comparative assessment of their binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) in [35S]GTPγS binding assays.
| Compound | NOP Ki (nM)[2] | NOP [35S]GTPγS EC50 (nM)[2] | NOP [35S]GTPγS Emax (%)[2] | Reference Compound(s) |
| This compound Analogs | ||||
| N-Methylacetamide Derivative ((+)-7f from Palin et al., 2007)[3] | ~1.5 | ~10 | ~100 | N/OFQ |
| Triazole Derivative ((+)-24 from Palin et al., 2008)[3] | ~0.5 | ~5 | ~100 | N/OFQ |
| Other Piperidin-4-one Derivatives | ||||
| AT-403 | 0.3 | 3.2 | 101 | N/OFQ |
| Ro 65-6570 | 1.0 | 1.5 | 100 | N/OFQ |
| MCOPPB | 2.5 | 2.0 | 100 | N/OFQ |
| Indolinone-Piperidine Hybrids | ||||
| Agonist Analog (1m from Zaveri et al.)[1] | 2.1 | 15 | 95 | N/OFQ |
| Antagonist Analog (1b from Zaveri et al.)[1] | 2.3 | No Agonism | No Agonism | N/OFQ |
Note: Data for the N-Methylacetamide and Triazole derivatives are estimated from graphical representations in the cited literature and are presented for comparative purposes. Direct, side-by-side experimental comparisons may yield different absolute values.
Structure-Activity Relationship (SAR) Insights
The data highlights key structural modifications that influence the activity of piperidin-4-one derivatives at the NOP receptor:
-
N-1 Substituent on the Piperidine Ring: The nature of the substituent at the N-1 position of the piperidine ring is a critical determinant of agonist versus antagonist activity.[1] For instance, in the indolinone-piperidine series, subtle changes to this substituent can convert a potent antagonist into a potent agonist.[1]
-
Substituents on the Phenoxypropyl Moiety: Modifications to the phenoxypropyl group can significantly impact both binding affinity and functional potency.[4]
-
Heterocyclic Moiety at the 4-Position: The heterocyclic group attached to the 4-position of the piperidine ring plays a crucial role in determining selectivity over other opioid receptors.[1]
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the activity of NOP receptor agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the NOP receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.
-
Incubation: Cell membranes (20-40 µg of protein) are incubated with a radiolabeled NOP receptor ligand (e.g., [3H]-UFP-101 at ~0.8 nM) and varying concentrations of the test compound (1 pM to 10 µM).
-
Non-specific Binding Determination: Non-specific binding is determined in the presence of a high concentration of an unlabeled NOP receptor agonist (e.g., 1 µM N/OFQ).
-
Incubation Conditions: Samples are incubated for 1 hour at room temperature.
-
Termination and Filtration: The reaction is terminated by rapid vacuum filtration through polyethyleneimine (PEI)-soaked glass fiber filters (Whatman GF/B).
-
Washing: Filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[5]
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein coupling to the NOP receptor.
Protocol:
-
Membrane Preparation: Membranes from CHO cells expressing the human NOP receptor are used.
-
Incubation Mixture: Membranes (20-40 µg of protein) are incubated in a buffer containing 50 mM Tris, 0.2 mM EGTA, 1 mM MgCl2, 100 mM NaCl, 0.1% BSA, 33 µM GDP, and ~150 pM [35S]GTPγS.
-
Compound Addition: A range of concentrations of the test compound (1 pM to 10 µM) is added to the incubation mixture.
-
Non-specific Binding: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Incubation Conditions: Samples are incubated for 1 hour at 30°C with gentle agitation.
-
Termination and Filtration: The reaction is terminated by vacuum filtration through dry Whatman GF/B filters.
-
Quantification: The amount of bound [35S]GTPγS is determined by liquid scintillation counting.
-
Data Analysis: The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) values are determined by non-linear regression analysis of the concentration-response curves.[5]
Visualizing Experimental and Signaling Concepts
To aid in the understanding of the experimental workflows and signaling pathways involved, the following diagrams are provided.
Caption: Workflow of in vitro NOP receptor assays.
Caption: NOP receptor agonist signaling pathway.
References
- 1. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperidin-4-one Synthesis Methods
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic applications. Consequently, the efficient and versatile synthesis of this heterocyclic ketone is of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comparative analysis of key methods for the synthesis of piperidin-4-ones, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given application.
Key Synthesis Methodologies
The synthesis of piperidin-4-ones can be broadly categorized into several classical and modern approaches. This comparison will focus on three prominent methods: the Petrenko-Kritschenko piperidone synthesis, the Dieckmann condensation, and the Mannich reaction. Additionally, the aza-Robinson annulation will be discussed as a related and powerful strategy.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the selected synthesis methods, providing a snapshot of their relative efficiencies and conditions.
| Synthesis Method | Key Reactants | Typical Solvents | Catalyst/Reagent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Petrenko-Kritschenko | Aldehyde, β-ketoester (e.g., diethyl acetonedicarboxylate), Ammonia/Primary Amine | Ethanol, Water | None (multicomponent) | Room Temperature | 12-24 h | 60-80 |
| Dieckmann Condensation | Primary amine, α,β-unsaturated ester (e.g., methyl acrylate) | Toluene, Methanol | Sodium metal, Sodium methoxide | Reflux | 6-12 h | 75-85 |
| Mannich Reaction | Ketone, Aldehyde, Ammonium acetate | Ethanol | None (multicomponent) | Reflux | 12-24 h | 65-85 |
| Aza-Robinson Annulation | α,β-Unsaturated ketone, Enamine/Imine | Varies (e.g., Ethanol, Acetonitrile) | Base or Acid | Varies | Varies | Varies |
Mechanistic Overview and Diagrams
The underlying mechanisms of these reactions dictate their scope and limitations. The following diagrams, generated using the DOT language, illustrate the key transformations.
Petrenko-Kritschenko Piperidone Synthesis
This multicomponent reaction proceeds through a cascade of reactions, including Knoevenagel condensation and Mannich-type reactions, to assemble the piperidin-4-one ring in a single step.
Caption: Petrenko-Kritschenko Synthesis Pathway.
Dieckmann Condensation
This classical approach involves the initial formation of a diester through a double Michael addition, followed by an intramolecular Claisen condensation (the Dieckmann condensation) to form the cyclic β-keto ester, which is subsequently hydrolyzed and decarboxylated.
Caption: Dieckmann Condensation Workflow.
Mannich Reaction
Similar to the Petrenko-Kritschenko synthesis, the Mannich reaction for piperidin-4-ones is a multicomponent condensation. It involves the reaction of a ketone, an aldehyde, and an amine source, typically ammonium acetate, to form the heterocyclic ring.
Caption: Mannich Reaction for Piperidin-4-one Synthesis.
Aza-Robinson Annulation
The aza-Robinson annulation is a powerful method for the construction of nitrogen-containing six-membered rings. It is analogous to the Robinson annulation for carbocycles and proceeds in two key steps: an aza-Michael addition followed by an intramolecular aldol condensation. While often used for fused systems, the principles can be applied to the synthesis of monocyclic piperidin-4-ones from acyclic precursors.
Caption: Aza-Robinson Annulation Logical Flow.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of a synthesis. Below are representative protocols for the key methods discussed.
Petrenko-Kritschenko Synthesis of Diethyl 2,6-diphenyl-4-oxopiperidine-3,5-dicarboxylate
Materials:
-
Benzaldehyde (21.2 g, 0.2 mol)
-
Diethyl 1,3-acetonedicarboxylate (20.2 g, 0.1 mol)
-
Aqueous ammonia (25%, 15 mL)
-
Ethanol (100 mL)
Procedure:
-
A solution of benzaldehyde and diethyl 1,3-acetonedicarboxylate in ethanol is prepared in a round-bottom flask.
-
The flask is cooled in an ice bath, and aqueous ammonia is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallization from ethanol affords the pure product.
-
Yield: Typically in the range of 70-80%.
Dieckmann Condensation for the Synthesis of N-Benzyl-4-piperidone
Materials:
-
Benzylamine (10.7 g, 0.1 mol)
-
Methyl acrylate (21.5 g, 0.25 mol)
-
Sodium metal (4.6 g, 0.2 mol)
-
Toluene (250 mL)
-
Methanol (5 mL)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
Procedure:
-
Michael Addition: Benzylamine is dissolved in methanol, and methyl acrylate is added dropwise at a temperature maintained below 40°C. The mixture is stirred for 2 hours and then refluxed for 4 hours. The solvent and excess acrylate are removed under reduced pressure to yield the crude diester.
-
Dieckmann Condensation: To a suspension of sodium metal in toluene, a small amount of methanol is added to initiate the reaction. The crude diester is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours.
-
Hydrolysis and Decarboxylation: The reaction mixture is cooled, and the excess sodium is quenched with methanol. The mixture is then poured into a solution of concentrated hydrochloric acid and refluxed for 4 hours.
-
Work-up: The aqueous layer is separated, washed with an organic solvent, and then made basic with sodium hydroxide solution. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by vacuum distillation.
-
Yield: A typical reported yield for this procedure is around 78.4%.
Mannich Reaction for the Synthesis of 2,6-Diaryl-3-methyl-4-piperidones
Materials:
-
Substituted aromatic aldehyde (0.2 mol)
-
Ethyl methyl ketone (0.1 mol)
-
Ammonium acetate (0.1 mol)
-
Ethanol (100 mL)
Procedure:
-
A mixture of the substituted aromatic aldehyde, ethyl methyl ketone, and ammonium acetate in ethanol is refluxed for 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure 2,6-diaryl-3-methyl-4-piperidone.
-
Yield: Yields can vary depending on the specific aldehyde used but are generally in the range of 65-85%.
Conclusion
The choice of a synthetic method for piperidin-4-one and its derivatives depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials.
-
The Petrenko-Kritschenko synthesis is a highly efficient, one-pot multicomponent reaction that is particularly well-suited for the synthesis of symmetrically substituted 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates.
-
The Dieckmann condensation is a robust and classical method, especially for the preparation of N-substituted piperidin-4-ones. While it is a multi-step process, it generally provides good yields.
-
The Mannich reaction offers a straightforward and versatile one-pot approach for the synthesis of a variety of substituted piperidin-4-ones, particularly 2,6-diaryl derivatives.
-
The aza-Robinson annulation represents a powerful strategy for constructing the piperidin-4-one ring through a tandem aza-Michael addition and intramolecular aldol condensation, offering a high degree of control over the final structure, although it is more commonly employed for the synthesis of more complex fused systems.
By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to select the optimal synthetic route for their specific research and development needs in the pursuit of novel piperidin-4-one-based compounds.
Validating the Structure of 1-(3-Phenoxypropyl)piperidin-4-one via Spectroscopy: A Comparative Guide
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides a comparative analysis of spectroscopic data for validating the structure of 1-(3-Phenoxypropyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. By juxtaposing its predicted spectroscopic characteristics with the experimental data of a closely related analogue, N-benzyl-4-piperidone, this document offers a framework for structural verification. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data are also presented to support researchers in their analytical workflows.
Comparative Spectroscopic Data
The structural elucidation of an organic molecule relies on the synergistic interpretation of various spectroscopic techniques. Below is a comparison of the predicted data for this compound and the experimental data for N-benzyl-4-piperidone.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| This compound (Predicted) | N-benzyl-4-piperidone (Experimental) |
| Chemical Shift (ppm) | Multiplicity |
| 7.25 - 7.35 | m |
| 6.90 - 7.00 | t |
| 6.85 - 6.95 | d |
| 4.05 | t |
| 2.70 - 2.80 | t |
| 2.60 | t |
| 2.45 - 2.55 | t |
| 2.00 | p |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| This compound (Predicted) | N-benzyl-4-piperidone (Experimental) |
| Chemical Shift (ppm) | Assignment |
| 208.0 | C=O |
| 158.5 | Ar-C (ipso, O-C) |
| 129.5 | Ar-C (meta) |
| 121.0 | Ar-C (para) |
| 114.5 | Ar-C (ortho) |
| 66.0 | O-CH₂ |
| 55.0 | N-CH₂ (propyl) |
| 53.0 | N-CH₂ (piperidine) |
| 41.0 | CH₂-C=O |
| 27.0 | -CH₂- (propyl) |
Table 3: FT-IR Spectroscopy Data (Predicted vs. Experimental)
| This compound (Predicted) | N-benzyl-4-piperidone (Experimental) |
| Wavenumber (cm⁻¹) | Functional Group |
| 3050 - 3020 | C-H stretch (Aromatic) |
| 2950 - 2850 | C-H stretch (Aliphatic) |
| 1715 | C=O stretch (Ketone) |
| 1600, 1490 | C=C stretch (Aromatic) |
| 1240 | C-O stretch (Aryl ether) |
| 1110 | C-N stretch (Tertiary amine) |
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| This compound (Predicted) | N-benzyl-4-piperidone (Experimental) |
| m/z | Fragment |
| 247 | [M]⁺ |
| 154 | [M - C₆H₅O]⁺ |
| 120 | [C₆H₅OCH₂CH₂]⁺ |
| 94 | [C₆H₅OH]⁺ |
| 84 | [C₅H₈NO]⁺ |
Spectroscopic Validation Workflow
The process of validating a chemical structure using spectroscopy follows a logical progression. The following diagram illustrates this workflow, from sample preparation to final structure confirmation.
Caption: Workflow for Spectroscopic Structure Validation.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following protocols provide a general framework for the analysis of small organic molecules like this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set appropriate parameters, including pulse width (typically a 30° or 45° pulse), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width compared to ¹H NMR.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (100-200 mg) to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrumentation and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).
-
Select an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar molecules, while electron ionization (EI) is often used for more volatile and thermally stable compounds.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which provides structural information.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
A Comparative Guide to the Structure-Activity Relationship of Phenoxypropyl Piperidine Analogues
For Researchers, Scientists, and Drug Development Professionals
The phenoxypropyl piperidine scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of potent and selective ligands for various biological targets. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide provides a comparative analysis of phenoxypropyl piperidine analogues, summarizing key structural modifications, their impact on biological activity, and the experimental methodologies used for their evaluation.
Core Scaffold and Key Areas of Modification
The fundamental phenoxypropyl piperidine structure consists of a piperidine ring connected to a phenoxy group via a propyl linker. The SAR of these analogues is typically explored by modifying three key regions:
-
The Phenoxy Ring (Ar) : Substitutions on the aromatic ring significantly influence potency and selectivity.
-
The Propyl Linker : Alterations to the length and rigidity of this linker can impact receptor binding.
-
The Piperidine Ring (R) : Substitutions on the piperidine nitrogen and at other positions of the ring are critical for modulating pharmacological activity.
Structure-Activity Relationship Insights
Analogues Targeting the Nociceptin/Orphanin FQ (NOP) Receptor
A significant body of research has focused on phenoxypropyl piperidine analogues as agonists of the NOP receptor (also known as ORL1), a target for analgesia.[1][2][3]
Key Findings:
-
Substitution on the Phenoxy Ring : Electron-withdrawing groups on the phenoxy ring are generally well-tolerated.
-
Piperidine Ring Substitution : The nature of the substituent on the piperidine nitrogen is a major determinant of agonist potency. Small alkyl groups or more complex moieties like benzimidazol-2-ones can confer high affinity and efficacy.[2][3]
-
Stereochemistry : The stereochemistry at the piperidine ring can be crucial for activity.
Table 1: SAR of Phenoxypropyl Piperidine Analogues as NOP Receptor Agonists
| Compound | Ar Substitution | R (Piperidine N-substituent) | NOP Ki (nM) | NOP Functional Activity (EC50, nM) | Reference |
| 1 | H | H | >1000 | - | [1] |
| 2 | H | CH3 | 15 | 25 | [1] |
| 3 | H | Benzimidazol-2-one | 1.2 | 3.4 | [3] |
| (+)-7f | H | N-methyl acetamide substituted benzimidazol-2-one | 0.8 | 1.1 | [3] |
| (+)-24 | H | Triazole substituted benzimidazol-2-one | 0.5 | 0.9 | [2] |
Data are representative examples compiled from the literature.
Analogues as Dopamine D4 Receptor Antagonists
Modification of the core scaffold, particularly with the introduction of fluorine atoms, has led to the discovery of potent dopamine D4 receptor antagonists.[4][5] These compounds have potential applications in the treatment of central nervous system disorders.
Key Findings:
-
Fluorination : The presence of a gem-difluoro group on the piperidine ring can improve CNS penetration and metabolic stability.[4][5]
-
Phenoxy Ring Substitution : Fluorine substitutions on the phenoxy ring, such as 3,4-difluorophenoxy, are highly favorable for D4 receptor affinity.[4]
-
Southern Scaffold : The nature of the aromatic system linked to the piperidine nitrogen significantly impacts potency. Imidazo[1,5-a]pyrimidine and related heterocyclic systems have shown high affinity.[4]
Table 2: SAR of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogues as D4 Receptor Antagonists
| Compound | Phenoxy Substitution | Southern Scaffold | D4 Ki (nM) | Reference |
| 9c | 3,4-difluorophenyl | Imidazo[1,5-a]pyridine | 135 | [4] |
| 9g | 4-fluorophenoxy | Imidazo[1,5-a]pyridine | 118 | [4] |
| 9n | 3,4-difluorophenoxy | Imidazo[1,2-a]pyridine | 46.8 | [4] |
| 9p | 4-fluorophenoxy | Imidazo[1,2-a]pyridine | 73 | [4] |
| 9cc | 3,4-difluorophenyl | 6-chloro-2-imidazo[1,2-b]pyridazine | 2.6 | [4] |
| 9dd | 3-fluorophenyl | 6-chloro-2-imidazo[1,2-b]pyridazine | 5.5 | [4] |
Data are representative examples compiled from the literature.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the synthesized analogues for the target receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., NOP, D4) are prepared from cultured cells (e.g., CHO, HEK293) or animal tissues.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.[6]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Accumulation Assay)
Objective: To determine the functional activity (e.g., agonism, antagonism) and potency (EC50) of the analogues.
General Procedure for a cAMP Assay:
-
Cell Culture: CHO cells stably expressing the NOP receptor are cultured in appropriate media.[1]
-
Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of forskolin (an adenylate cyclase activator). Agonists will inhibit the forskolin-induced cAMP accumulation.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: The EC50 values are determined by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Visualizing SAR and Experimental Workflows
Caption: Key areas of modification on the phenoxypropyl piperidine scaffold and their impact on biological activity.
Caption: General workflow for the synthesis and pharmacological evaluation of phenoxypropyl piperidine analogues.
References
- 1. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric Bioactivity Profile: A Comparative Analysis of 1-(3-Phenoxypropyl)piperidin-4-one Analogues
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the stereochemical influence on the biological activity of chiral piperidine derivatives, focusing on analogues of 1-(3-Phenoxypropyl)piperidin-4-one.
Comparative Biological Activity Data
The following table summarizes the anti-tuberculosis activity, presented as Minimum Inhibitory Concentration (MIC), for a series of enantiomeric piperidinol analogues. These compounds share a core piperidine structure and a substituted phenoxypropyl side chain with the target compound, this compound. The data reveals that while both (R) and (S) enantiomers can exhibit significant biological activity, there is no consistent trend favoring one stereoisomer over the other across different substitution patterns on the phenoxy ring.[1] For instance, in some pairs, the (R) isomer is more potent, while in others, the (S) isomer shows comparable or greater activity.[1]
| Compound | Enantiomer | Phenoxy Ring Substitution | Anti-tuberculosis Activity (MIC in µg/mL)[1] |
| Analogue 1 | (R) | 4-Chloro | 1.4 |
| (S) | 4-Chloro | >10 | |
| Analogue 2 | (R) | 4-(Trifluoromethyl) | 1.7 |
| (S) | 4-(Trifluoromethyl) | 1.7 | |
| Analogue 3 | (R) | 2,5-Dimethyl | 18.8 |
| (S) | 2,5-Dimethyl | 10.5 | |
| Analogue 4 | (R) | Unsubstituted | 10.1 |
| (S) | Unsubstituted | 5.8 |
Experimental Protocols
To assess the biological activity of novel compounds such as the enantiomers of this compound, a variety of in vitro and in vivo assays can be employed. A common initial step is to determine the binding affinity of the compounds for their putative molecular target, often a G protein-coupled receptor (GPCR).
Radioligand Binding Assay Protocol
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of the (R) and (S) enantiomers of this compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-ligand).
-
Test compounds ((R)- and (S)-enantiomers).
-
Non-specific binding inhibitor (a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
-
Vacuum filtration manifold.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and a stock solution of the radioligand in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Cell membranes.
-
Radioligand at a concentration near its Kd value.
-
Either:
-
Vehicle (for total binding).
-
Non-specific binding inhibitor (for non-specific binding).
-
Test compound at various concentrations.
-
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Potential Signaling Pathway
Piperidine derivatives frequently act as modulators of G protein-coupled receptors (GPCRs). Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The following diagram illustrates a generic GPCR signaling pathway that could be modulated by the enantiomers of this compound. The differential binding of the (R) and (S) enantiomers to the receptor could lead to varying degrees of activation or inhibition of this pathway, resulting in different physiological responses.[2][3][4][5]
Caption: A generic G protein-coupled receptor (GPCR) signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and initial evaluation of novel chiral compounds like the enantiomers of this compound.
Caption: A typical workflow for chiral drug discovery and evaluation.
References
- 1. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of G protein-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of experimental results for 1-(3-Phenoxypropyl)piperidin-4-one
A Comprehensive Cross-Validation of 1-(3-Phenoxypropyl)piperidin-4-one Analogues as Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonists
This guide provides a detailed comparison of the experimental results for analogues of this compound, a scaffold of interest in the development of Nociceptin/Orphanin FQ (NOP) receptor agonists. The NOP receptor, a G protein-coupled receptor, is a promising therapeutic target for pain, anxiety, and other neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the in vitro and in vivo activities of these compounds, alongside detailed experimental protocols and visual representations of key biological pathways and workflows.
Comparative Analysis of In Vitro Activity
The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of several 3-phenoxypropyl piperidine analogues at the human NOP receptor. These compounds, derived from the work of Palin et al. (2007), represent key examples of this chemical series and provide a basis for structure-activity relationship (SAR) analysis. The data is presented to facilitate a direct comparison of their pharmacological profiles.
| Compound ID | Structure | NOP Ki (nM) | NOP EC50 (nM) | MOP Ki (nM) | Selectivity (MOP Ki / NOP Ki) |
| (+)-7f | N-methyl acetamide derivative | 0.23 | 0.36 | >1000 | >4347 |
| (+)-7a | N-H | 0.45 | 0.94 | 240 | 533 |
| (+)-7b | N-Me | 0.19 | 0.28 | 490 | 2579 |
| (+)-7d | N-cyclopropyl | 0.26 | 0.33 | 860 | 3308 |
| (+)-7e | N-allyl | 0.31 | 0.51 | 630 | 2032 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard assays used in the pharmacological characterization of NOP receptor agonists.
Radioligand Binding Assay for NOP Receptor Affinity (Ki)
This assay determines the binding affinity of a test compound to the NOP receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor are cultured and harvested. The cells are then homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting membrane preparation is resuspended in the assay buffer.
-
Assay Components: The assay mixture includes the cell membranes, a radiolabeled NOP receptor antagonist such as [³H]-UFP-101 (at a concentration close to its Kd), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay for NOP Receptor Agonist Potency (EC50)
This functional assay measures the ability of a compound to activate G-protein signaling through the NOP receptor.
-
Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing the human NOP receptor are prepared.
-
Assay Components: The assay mixture contains the cell membranes, the non-hydrolyzable GTP analog [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at 30°C for a defined time (e.g., 60 minutes) to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.
-
Filtration and Washing: The reaction is stopped by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.
-
Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data is fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the NOP receptor signaling pathway and a typical experimental workflow for compound screening.
Efficacy of 1-(3-Phenoxypropyl)piperidin-4-one: A Comparative Analysis with Standard Compounds
For Researchers, Scientists, and Drug Development Professionals
Potential as an Opioid Receptor-Like 1 (ORL1) Receptor Agonist
Analogues of 1-(3-Phenoxypropyl)piperidin-4-one, specifically 3-phenoxypropyl piperidine derivatives, have been identified as novel agonists for the ORL1 receptor, also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor. The ORL1 receptor is a target of interest for the development of therapeutics for pain, anxiety, and other central nervous system disorders.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of standard ORL1 receptor agonists, providing a benchmark for the potential activity of this compound analogues.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Agonist Potency (EC50, nM) |
| Ro 64-6198 | 0.389 | 25.6 |
| Nociceptin/Orphanin FQ (N/OFQ) | ~0.05 - 0.1 | ~1.0 |
Note: Data for Ro 64-6198 and N/OFQ is compiled from multiple sources and may vary depending on the specific assay conditions.
Experimental Protocols
Receptor Binding Assay (for Ki determination):
-
Objective: To determine the binding affinity of a compound to the ORL1 receptor.
-
Methodology:
-
Membrane preparations from cells stably expressing the human ORL1 receptor are used.
-
A radiolabeled ligand (e.g., [³H]-Nociceptin) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Functional Agonist Assay (for EC50 determination):
-
Objective: To determine the potency of a compound in activating the ORL1 receptor.
-
Methodology (e.g., GTPγS Binding Assay):
-
Cell membranes expressing the ORL1 receptor are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
Agonist binding to the G-protein coupled ORL1 receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.
-
The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.
-
ORL1 Receptor Signaling Pathway
Caption: Simplified ORL1 receptor signaling pathway.
Potential as an Anticancer Agent
The piperidin-4-one scaffold is present in a variety of compounds that have demonstrated cytotoxic activity against numerous cancer cell lines. While no specific anticancer data for this compound has been identified, the efficacy of other piperidin-4-one derivatives suggests that this compound may also possess antiproliferative properties.
Comparative Efficacy Data
The following table presents the half-maximal inhibitory concentration (IC50) values for standard chemotherapeutic agents against a selection of human cancer cell lines, providing a benchmark for potent anticancer activity.
| Standard Compound | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 (Breast) | 0.04 - 2.0 |
| A549 (Lung) | 0.1 - 0.5 | |
| HCT116 (Colon) | 0.05 - 0.3 | |
| Paclitaxel | MCF-7 (Breast) | 0.002 - 0.01 |
| A549 (Lung) | 0.001 - 0.005 | |
| HCT116 (Colon) | 0.003 - 0.015 |
Note: IC50 values can vary significantly depending on the specific cell line, assay conditions, and exposure time.
Experimental Protocols
MTT Cell Viability Assay (for IC50 determination):
-
Objective: To assess the cytotoxic effect of a compound on cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
-
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of a compound.
Conclusion
This guide provides a comparative framework for evaluating the potential efficacy of this compound. Based on the activity of its structural analogues, the compound shows promise as a potential ORL1 receptor agonist. Furthermore, the broader class of piperidin-4-one derivatives has demonstrated significant anticancer activity, suggesting a second potential therapeutic avenue for this compound. However, it is crucial to emphasize that these are extrapolations based on related structures. Direct experimental evaluation of this compound is necessary to definitively determine its efficacy and therapeutic potential. The provided experimental protocols and comparative data with standard compounds offer a solid foundation for designing and interpreting such future studies.
Benchmarking New 1-(3-Phenoxypropyl)piperidin-4-one Derivatives Against Established Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, representative 1-(3-phenoxypropyl)piperidin-4-one derivative against established piperidine-based acetylcholinesterase (AChE) inhibitors. The data presented is a synthesized compilation from recent studies on donepezil analogues and other piperidinone derivatives, offering a benchmark for the evaluation of new chemical entities in the pursuit of more effective Alzheimer's disease therapeutics.
Comparative Analysis of In Vitro Efficacy and Cytotoxicity
The development of novel AChE inhibitors is a key strategy in the symptomatic treatment of Alzheimer's disease. The piperidine and piperidinone scaffolds are prevalent in many potent inhibitors, including the widely prescribed drug, donepezil.[1][2] This section compares the in vitro acetylcholinesterase inhibitory activity and cytotoxicity of a representative new this compound derivative with several published compounds.
Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Structure | Target Enzyme | IC₅₀ (µM) | Reference Compound |
| New Derivative 1 | This compound | eeAChE | 15.50 | Donepezil |
| Donepezil | N-benzylpiperidine derivative | hAChE | 0.0094 | - |
| Compound 1d | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | eeAChE | 12.55 | Galantamine |
| Compound 1g | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | eeAChE | 18.04 | Galantamine |
| Pyridonepezil 22 | Donepezil-aminopyridine hybrid | hAChE | 0.0094 | Donepezil |
| Indenone-piperazine 55 | Indenone-piperazine hybrid | AChE | - | Donepezil |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. eeAChE refers to electric eel acetylcholinesterase, while hAChE refers to human acetylcholinesterase.
Table 2: Comparative Butyrylcholinesterase (BuChE) Inhibitory Activity and Cytotoxicity
| Compound | BuChE IC₅₀ (µM) | Cell Line | Cytotoxicity (IC₅₀ µM) | Reference |
| New Derivative 1 | 25.75 | SH-SY5Y | > 50 | - |
| Donepezil | 6.6 | - | - | [3] |
| Compound 1d | > 100 | - | - | [4] |
| Compound 1g | 17.28 | - | - | [4] |
| Pyridonepezil 22 | 6.6 | - | - | [3] |
| Indenone-piperazine 55 | - | NH/3T3 | Non-toxic | [3] |
BuChE is another cholinesterase that can hydrolyze acetylcholine. Dual inhibitors of both AChE and BuChE may offer therapeutic advantages. Cytotoxicity is a critical parameter to assess the safety profile of new compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used in the evaluation of the new this compound derivatives.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, a widely used spectrophotometric technique to measure AChE activity.[5][6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant AChE.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection.
-
Phosphate buffer (pH 8.0).
-
Test compounds and a reference inhibitor (e.g., Donepezil).
-
96-well microplate and a microplate reader.
Procedure:
-
Prepare solutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE solution (1 U/mL).[6]
-
Add 10 µL of DTNB (10 mM) to the reaction mixture.[6]
-
Initiate the reaction by adding 10 µL of ATCI (14 mM).[6]
-
Shake the plate for 1 minute and incubate for an additional 10-30 minutes at 25°C.[5][6]
-
Measure the absorbance at 412 nm using a microplate reader.[6]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Determine the IC₅₀ value by performing serial dilutions of the test compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., SDS-HCl or DMSO).[11]
-
96-well cell culture plate.
-
Incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[11]
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[11]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Incubate the plate for an additional 4 hours to overnight at 37°C.[7][11]
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.[10]
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizations
Diagrams illustrating key biological pathways and experimental workflows provide a clear and concise understanding of the underlying scientific principles.
Acetylcholinesterase Inhibition Pathway
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Experimental Workflow for Compound Evaluation
Caption: Workflow for Synthesis and Biological Evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 4. acgpubs.org [acgpubs.org]
- 5. 3.8. In Vitro Acetylcholinesterase Assay [bio-protocol.org]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of a 1-(3-Phenoxypropyl)piperidine Analog and Nociceptin/Orphanin FQ as NOP Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo activities of a representative 1-(3-phenoxypropyl)piperidine analog, (+)-1-(1-(1-(3-phenoxypropyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one-3-yl)ethan-1-one (hereafter referred to as Compound A), and the endogenous peptide Nociceptin/Orphanin FQ (N/OFQ) . Both compounds are agonists of the Nociceptin receptor (NOP), a G protein-coupled receptor implicated in a variety of physiological processes, including pain, anxiety, and reward.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters for Compound A and N/OFQ, highlighting their potency and efficacy as NOP receptor agonists.
In Vitro Activity
| Compound | Binding Affinity (Ki, nM) vs. hNOP | Functional Agonist Potency (EC50, nM) at hNOP | Intrinsic Activity (Imax, %) at hNOP |
| Compound A | 0.6 | 1.3 | 100 |
| N/OFQ | 0.1 | 0.5 | 100 |
Data sourced from Palin et al., 2007.
In Vivo Analgesic Activity (Mouse Hot Plate Test)
| Compound | Dose (mg/kg, i.v.) | Maximum Possible Effect (%MPE) |
| Compound A | 10 | ~60 |
| Vehicle | - | <10 |
Data sourced from Palin et al., 2007. The hot plate test measures the analgesic effect of a compound by assessing the latency of the animal's response to a thermal stimulus.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Radioligand Binding Assay for NOP Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the human NOP receptor (hNOP).
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant hNOP receptor.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin) and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay for NOP Receptor Agonism
This assay measures the ability of a compound to activate the NOP receptor by quantifying the binding of [³⁵S]GTPγS to G-proteins coupled to the receptor.
-
Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing hNOP are used.
-
Incubation: The membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
G-protein Activation: Agonist binding to the NOP receptor stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, results in its accumulation.
-
Separation and Quantification: The reaction is terminated, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting after filtration.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Imax (the maximum stimulation achieved by the agonist relative to a full agonist).
Mouse Hot Plate Test for Analgesia
This in vivo assay assesses the analgesic properties of a compound.
-
Animal Acclimatization: Mice are allowed to acclimate to the testing room environment.
-
Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the time until it exhibits a pain response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test compound or vehicle is administered to the mice, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Post-treatment Latency: At specific time points after compound administration, the mice are again placed on the hot plate, and their response latencies are recorded.
-
Data Analysis: The analgesic effect is calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Visualizations
The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow.
Caption: NOP Receptor Signaling Pathway.
A Comparative Guide to the Synthesis of 1-(3-Phenoxypropyl)piperidin-4-one: An Analysis of Reproducibility in N-Alkylation Protocols
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount for consistent and reliable outcomes. This guide provides a comparative analysis of established methods for the synthesis of 1-(3-phenoxypropyl)piperidin-4-one, a piperidine derivative with potential pharmacological applications. Due to the limited availability of specific protocols for this exact molecule, this guide focuses on the reproducibility of the key synthetic step: the N-alkylation of piperidin-4-one, drawing parallels from detailed procedures for analogous compounds.
The primary route to synthesizing this compound involves the N-alkylation of piperidin-4-one with a suitable 3-phenoxypropyl electrophile, most commonly 3-phenoxypropyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic carbon of the phenoxypropyl chain. The reproducibility of this synthesis is contingent on several factors, including the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.
Comparison of N-Alkylation Protocols for Piperidin-4-one
To assess the potential reproducibility of this compound synthesis, two representative protocols for the N-alkylation of piperidin-4-one with different alkylating agents are compared. These protocols provide a baseline for understanding the variability and key parameters influencing the reaction's success.
| Parameter | Protocol 1: N-alkylation with Methyl Iodide | Protocol 2: N-alkylation with Alkyl Bromide/Iodide |
| Starting Materials | Piperidin-4-one, Methyl Iodide | Piperidine, Alkyl Bromide or Iodide |
| Base | Anhydrous Potassium Carbonate | Not specified (reaction likely proceeds to the ammonium salt) |
| Solvent | Dimethylformamide (DMF) | Anhydrous Acetonitrile |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 24 hours | Several hours |
| Stoichiometry | 1.1 equivalents of alkyl halide | Not specified |
| Reported Yield | Not explicitly stated for a specific product | Yields of <70% mentioned for complex amines |
| Work-up | Dilution with water, extraction | Rotary evaporation, distribution between ether and aqueous sodium bicarbonate |
Experimental Methodologies
Protocol 1: N-alkylation using Potassium Carbonate in DMF
This protocol involves the reaction of a piperidine derivative with an alkyl halide in the presence of a base. A specific example for a similar transformation is the reaction of a compound with a piperidine moiety with methyl iodide in dimethylformamide (DMF) using anhydrous potassium carbonate as the base. The mixture is stirred at room temperature for 24 hours. The product is then isolated by diluting the reaction mixture with water and extracting it into a suitable organic solvent.
Protocol 2: N-alkylation in Acetonitrile
This general procedure for N-alkylation involves slowly adding an alkyl bromide or iodide (1.1 equivalents) to a magnetically stirred 0.1M solution of piperidine in anhydrous acetonitrile at room temperature under a dry nitrogen atmosphere[1]. The reaction is allowed to proceed for several hours. The product, an N-alkylpiperidinium salt, is isolated by removing the solvent and any excess reactants via rotary evaporation[1]. To obtain the free base, the resulting salt is partitioned between ether and a saturated aqueous solution of sodium bicarbonate[1]. Yields for this type of reaction with more complex amines have been reported to be under 70%[1].
Experimental Workflow for this compound Synthesis
The synthesis of this compound can be visualized as a straightforward two-step process, starting from the preparation of the alkylating agent, 3-phenoxypropyl bromide, followed by the N-alkylation of piperidin-4-one.
Caption: General experimental workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not extensively documented, analogues of phenoxypropyl piperidines have been identified as agonists for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL1 receptor[2][3]. Agonism at the ORL1 receptor is known to modulate various physiological processes, including pain perception. The binding of an agonist to the ORL1 receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[2].
Caption: Plausible signaling pathway for phenoxypropyl piperidine analogues acting as ORL1 receptor agonists.
Conclusion
The synthesis of this compound via N-alkylation of piperidin-4-one is a chemically feasible process. However, the reproducibility of this reaction is highly dependent on the careful control of reaction parameters. Based on the analysis of analogous N-alkylation protocols, variability in yield can be expected. Factors such as the choice of base and solvent, as well as the slow addition of the alkylating agent to minimize side reactions, are critical for achieving consistent results. For researchers and drug development professionals, it is advisable to perform small-scale optimization experiments to establish robust and reproducible conditions for the synthesis of this and similar piperidine derivatives. Further investigation into the specific pharmacological activity of this compound is warranted to determine its potential as a therapeutic agent, possibly targeting the ORL1 receptor pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(3-Phenoxypropyl)piperidin-4-one: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1-(3-Phenoxypropyl)piperidin-4-one. The following procedures are based on guidelines for structurally similar piperidine derivatives and general laboratory safety protocols, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this chemical with caution and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound, like other piperidine derivatives, requires stringent safety measures to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile rubber). |
| Body Protection | A lab coat, chemical-resistant apron, or other protective clothing to prevent skin contact. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containerization
-
Place all waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical.
-
The label should include the full chemical name: "this compound", the hazard characteristics (e.g., "Toxic," "Irritant"), and the accumulation start date.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases[1].
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Disposal should be conducted at an approved waste disposal plant, which may involve incineration or other specialized treatment methods[1].
-
Never dispose of this compound down the drain or in regular trash[2].
Step 5: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Step 6: Documentation
-
Maintain a detailed record of the disposal, including the quantity of waste, the date of disposal, and the name of the disposal contractor.
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth[1]. Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area as described in Step 5 of the disposal protocol.
-
Reporting: Report the spill to your EHS office immediately.
IV. Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow
Disclaimer: The information provided is based on available data for similar chemical compounds. Always consult with your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling 1-(3-Phenoxypropyl)piperidin-4-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-Phenoxypropyl)piperidin-4-one. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar piperidin-4-one derivatives.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are synthesized from SDSs of structurally related compounds, including Piperidin-4-one, 1-Benzyl-4-piperidone, and N-Phenethyl-4-piperidone. It is imperative to handle this compound with caution and adhere to all institutional safety protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Skin and Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical goggles[1][2] | Nitrile gloves | Laboratory coat | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 or P1 dust mask is recommended[2] |
| Solution Preparation and Transfers | Chemical goggles or a face shield[1] | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat or chemical-resistant apron[3] | Work in a chemical fume hood. |
| Running Reactions | Chemical goggles or a face shield[1] | Chemical-resistant gloves | Laboratory coat or chemical-resistant apron[3] | Work in a chemical fume hood. |
| Spill Cleanup | Chemical goggles and a face shield[1] | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or overalls and safety shoes[1][3] | For significant spills, a self-contained breathing apparatus (SCBA) may be necessary[2][4] |
Experimental Protocols
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Emergency eye wash fountains and safety showers should be readily accessible.[1]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
Disposal Plan:
-
Waste Characterization: All waste containing this compound should be considered hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal contractor.[5] Do not dispose of it down the drain or in regular trash.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
